PKUMDL-LC-101-D04
Description
Properties
IUPAC Name |
1-[4-(2-aminoethylsulfamoyl)phenyl]-3-cyclopentylthiourea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2.ClH/c15-9-10-16-22(19,20)13-7-5-12(6-8-13)18-14(21)17-11-3-1-2-4-11;/h5-8,11,16H,1-4,9-10,15H2,(H2,17,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELDRJSFLBINQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of PKUMDL-LC-101-D04: An Allosteric Activator of GPX4 and Potent Inhibitor of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKUMDL-LC-101-D04 has emerged as a significant research compound due to its unique mechanism of action as a direct allosteric activator of glutathione peroxidase 4 (GPX4). This in-depth technical guide elucidates the core mechanism of this compound, focusing on its role in the potentiation of GPX4 enzymatic activity and the subsequent inhibition of ferroptosis, a form of iron-dependent regulated cell death. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing its activity, and a summary of key quantitative data.
Introduction
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. At the heart of the cellular defense against ferroptosis is the selenoenzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides within biological membranes.
This compound is a novel small molecule identified as a potent allosteric activator of GPX4.[1][2] Unlike conventional antioxidants, this compound directly enhances the intrinsic enzymatic activity of GPX4, offering a targeted approach to inhibit ferroptosis and mitigate associated cellular damage. This guide delves into the molecular interactions and cellular consequences of this compound action.
Mechanism of Action: Allosteric Activation of GPX4
The primary mechanism of action of this compound is its direct binding to an allosteric site on the GPX4 enzyme.[1][2][3] This binding event induces a conformational change in the protein, leading to an enhancement of its catalytic activity. The activation of GPX4 by this compound potentiates the reduction of lipid hydroperoxides (L-OOH) to their corresponding non-toxic lipid alcohols (L-OH), utilizing glutathione (GSH) as a reducing cofactor.[4] By accelerating this detoxification process, this compound effectively counteracts the accumulation of lipid reactive oxygen species (ROS), a key executioner of ferroptosis.
Signaling Pathway
The activation of GPX4 by this compound is a critical node in the ferroptosis signaling pathway. The following diagram illustrates the central role of GPX4 and the mechanism by which this compound intervenes.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary literature.[1][5]
| Parameter | Value | Assay Type | Source |
| pEC50 | 4.7 | Cell-free GPX4 activity | [1][5] |
| Table 1. Potency of this compound in a cell-free system. |
| Concentration | GPX4 Activity Increase | Experimental System | Source |
| 20 µM | 150% | Cell-free | [1][5] |
| 61 µM | 150% | Mouse embryonic fibroblast (MEF) cell extracts | [1][5] |
| Table 2. Effect of this compound on GPX4 activity. |
| Concentration | Effect | Cell Line | Assay | Source |
| 0-150 µM | Protects against toxic effects of cholesterol peroxide | Not specified | Cell viability | [5] |
| 200 µM (1h) | Inhibits cell death induced by cholesterol peroxide | Not specified | Cell death assay | [5] |
| Table 3. Cellular effects of this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
GPX4 Activity Assay (Coupled Enzyme Method)
This protocol measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR), which is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 5 mM EDTA
-
NADPH solution: 10 mg/mL in Assay Buffer
-
Glutathione (GSH) solution: 100 mM in Assay Buffer
-
Glutathione Reductase (GR) solution: 20 units/mL in Assay Buffer
-
Substrate: 10 mM cumene hydroperoxide or phosphatidylcholine hydroperoxide (PCOOH)
-
Sample: Cell lysate or purified GPX4
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH, GSH, and GR in a 96-well plate.
-
Add the sample (cell lysate or purified GPX4) and this compound at various concentrations.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of NADPH consumption (ΔA340/min). GPX4 activity is proportional to this rate.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells. Upon oxidation, the fluorescence emission of the probe shifts from red to green.
Reagents:
-
C11-BODIPY 581/591 stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with this compound and a ferroptosis inducer (e.g., erastin or RSL3).
-
Incubate for the desired time.
-
Load the cells with 2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Capture images using filters for both red (Ex/Em: ~581/591 nm) and green (Ex/Em: ~488/510 nm) fluorescence.
-
Flow Cytometry: Measure the fluorescence intensity in both the red and green channels.
-
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound.
Conclusion
This compound represents a pioneering approach in the targeted modulation of ferroptosis. Its mechanism as a direct allosteric activator of GPX4 distinguishes it from broad-spectrum antioxidants and inhibitors of ferroptosis inducers. The data presented herein underscore its potential as a valuable research tool for investigating the intricacies of ferroptosis and as a promising starting point for the development of novel therapeutics for diseases associated with lipid peroxidation and ferroptotic cell death. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.
References
The Allosteric Activation of GPX4 by PKUMDL-LC-101-D04: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in the defense against lipid peroxidation, a key driver of ferroptosis. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. Unlike other glutathione peroxidases, GPX4 is unique in its ability to reduce complex lipid hydroperoxides within biological membranes.[1] The dysregulation of GPX4 activity and the subsequent induction of ferroptosis have been implicated in a variety of disease states, including neurodegenerative disorders and ischemia-reperfusion injury. Conversely, cancer cells, particularly those in a mesenchymal-like state or those that have developed resistance to conventional therapies, often exhibit a heightened dependency on the GPX4 pathway for survival.[1] This dependency makes GPX4 an attractive therapeutic target for inducing ferroptosis in cancer cells.
PKUMDL-LC-101-D04 has been identified as a novel, potent allosteric activator of GPX4. By binding to a site distinct from the active site, this compound enhances the enzyme's catalytic activity, thereby bolstering the cell's capacity to neutralize lipid peroxides and resist ferroptosis. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the allosteric activation of GPX4 by this compound.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound, providing a clear comparison of its activity in different experimental settings.
| Parameter | Value | Assay Condition | Reference |
| pEC50 | 4.7 | Cell-free GPX4 activity assay | [2] |
Table 1: Potency of this compound in a cell-free system.
| Compound Concentration | % Increase in GPX4 Activity | System | Reference |
| 20 µM | 150% | Cell-free assay | [2] |
| 61 µM | 150% | Mouse embryonic fibroblast (MEF) cell extracts | [2] |
Table 2: Activation of GPX4 by this compound.
| Compound Concentration | Effect | Cell Line | Stressor | Reference |
| 0-150 µM | Dose-dependent protection against cell death | Mouse embryonic fibroblast (MEF) | Cholesterol hydroperoxide (ChOOH) | [2] |
| 200 µM | Inhibition of cell death | Mouse embryonic fibroblast (MEF) | Cholesterol hydroperoxide (ChOOH) | [2] |
Table 3: Cytoprotective effects of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Cell-Free GPX4 Activity Assay (Coupled Enzyme Assay)
This assay measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human GPX4
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% (v/v) Triton X-100
-
Glutathione (GSH), final concentration 3 mM
-
Glutathione Reductase (GR), final concentration 1 unit/mL
-
NADPH, final concentration 0.2 mM
-
tert-butyl hydroperoxide (substrate), final concentration 25 µM
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a working solution of this compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound or vehicle control to the wells.
-
Add recombinant human GPX4 to the wells and pre-incubate with the compound for 5 minutes at 37°C.
-
Add GSH, GR, and NADPH to the wells.
-
Initiate the reaction by adding the substrate, tert-butyl hydroperoxide.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
GPX4 activity is directly proportional to the rate of NADPH consumption. The percentage activation by this compound is calculated relative to the vehicle control.
Cellular GPX4 Activity Assay in Cell Lysates
This protocol is adapted for measuring GPX4 activity in cell extracts.
Materials:
-
Mouse embryonic fibroblasts (MEFs)
-
This compound
-
Lysis Buffer: Assay Buffer (as above) with the addition of a protease inhibitor cocktail.
-
Phosphatidylcholine hydroperoxide (PCOOH) as a GPX4-specific substrate.
-
Other reagents as in the cell-free assay.
Procedure:
-
Culture MEFs to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform the coupled enzyme assay as described above, using a defined amount of cell lysate as the source of GPX4 and PCOOH as the substrate.
-
This compound is added to the reaction mixture to determine its effect on GPX4 activity within the cellular milieu.
Cholesterol Hydroperoxide-Induced Cell Death Assay
This assay assesses the ability of this compound to protect cells from ferroptosis induced by a specific GPX4 substrate.
Materials:
-
Mouse embryonic fibroblasts (MEFs)
-
This compound
-
Cholesterol hydroperoxide (ChOOH)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide)
-
96-well cell culture plates
Procedure:
-
Seed MEFs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).[2]
-
Induce cell death by adding ChOOH to the culture medium.
-
Incubate for a duration sufficient to induce significant cell death in the control group (e.g., 24 hours).
-
Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the concentration of this compound to determine its protective effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the GPX4-ferroptosis signaling pathway, the experimental workflow for assessing GPX4 activation, and the logical relationship of this compound's mechanism of action.
Caption: GPX4-Ferroptosis Signaling Pathway.
Caption: GPX4 Activity Assay Workflow.
Caption: Mechanism of Action Logic.
References
PKUMDL-LC-101-D04: A Technical Guide to a Novel Allosteric Activator of GPX4
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKUMDL-LC-101-D04 is a novel small molecule that has been identified as a potent allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By enhancing GPX4 activity, this compound offers a promising therapeutic strategy for diseases associated with ferroptosis-driven pathology, including inflammatory conditions and neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization and a visualization of its mechanism of action within the ferroptosis signaling pathway.
Chemical Structure and Physicochemical Properties
This compound, also known as GPX4-Activator-1d4, is a synthetic compound with the formal name N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Formal Name | N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride | [1] |
| Synonyms | GPX4-Activator-1d4 | [2] |
| CAS Number | 2143896-83-5 | [1][2] |
| Molecular Formula | C₁₄H₂₃ClN₄O₂S₂ | [2] |
| Molecular Weight | 378.94 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
| SMILES | O=S(C1=CC=C(NC(NC2CCCC2)=S)C=C1)(NCCN)=O.[H]Cl | [2] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | -20°C, sealed storage, away from moisture | [2] |
Biological Activity and Mechanism of Action
This compound functions as an allosteric activator of GPX4.[1][2] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation, a key event in ferroptosis.[3] By binding to an allosteric site on GPX4, this compound enhances the enzyme's catalytic activity, leading to the inhibition of ferroptosis and inflammation.[2][3]
In Vitro and In Cellulo Activity
The potency of this compound has been demonstrated in both cell-free and cell-based assays.
| Assay Type | Cell/System | Concentration | Effect | Reference(s) |
| Cell-Free GPX4 Activity Assay | - | 20 µM | 150% increase in GPX4 activity | [2][4] |
| Cell-Based GPX4 Activity Assay | Mouse Embryonic Fibroblasts (MEFs) | 61 µM | 150% increase in GPX4 activity | [2][4] |
| Ferroptosis Inhibition | Mouse Embryonic Fibroblasts (MEFs) | 200 µM | Inhibition of cholesterol peroxide-induced cell death | [2] |
| Effect on ROS Production | 661W cells | 65 µM (24h) | No reduction in ROS production | [2] |
| Effect on MDA and Iron Levels | 661W cells | - | Significantly increased MDA and iron ion levels, reduced mitochondrial shrinkage | [2] |
Signaling Pathway
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The pathway is initiated by the accumulation of polyunsaturated fatty acid-containing phospholipids (PUFA-PLs) in cellular membranes, a process facilitated by the enzymes Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3). These PUFA-PLs are then susceptible to oxidation by lipoxygenases (LOXs) in the presence of iron, leading to the formation of lipid hydroperoxides. GPX4 plays a critical protective role by converting these toxic lipid hydroperoxides into non-toxic lipid alcohols. This compound allosterically activates GPX4, thereby enhancing this protective mechanism and inhibiting the execution of the ferroptotic cell death program.
Caption: Ferroptosis signaling pathway and the action of this compound.
Experimental Protocols
Cell-Free GPX4 Activity Assay
This protocol is adapted from the methods likely employed in the primary literature describing this compound.
Objective: To determine the direct effect of this compound on the enzymatic activity of purified GPX4.
Materials:
-
Recombinant human GPX4 protein
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA and DTT)
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, glutathione reductase, and NADPH in each well of a 96-well plate.
-
Add varying concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant GPX4 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Start the enzymatic reaction by adding the phospholipid hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.
-
Calculate the percentage increase in GPX4 activity in the presence of this compound compared to the vehicle control.
Caption: Workflow for the cell-free GPX4 activity assay.
Cell-Based Ferroptosis Assay
This protocol is a general guideline for assessing the protective effects of this compound against induced ferroptosis in a cell line such as Mouse Embryonic Fibroblasts (MEFs).
Objective: To evaluate the ability of this compound to protect cells from ferroptosis induced by a chemical agent.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution (in DMSO)
-
Ferroptosis inducer (e.g., erastin, RSL3, or cholesterol peroxide)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or flow cytometer
Procedure:
-
Seed MEFs into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-2 hours).
-
Induce ferroptosis by adding the ferroptosis-inducing agent to the wells (excluding the negative control wells).
-
Incubate the plates for a duration sufficient to induce cell death (e.g., 24 hours).
-
Assess cell viability using a chosen method. For example, for an MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals before measuring absorbance.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Caption: Workflow for the cell-based ferroptosis assay.
Malondialdehyde (MDA) Measurement
This is a general protocol for measuring MDA, a marker of lipid peroxidation.
Objective: To quantify the levels of MDA in cells treated with this compound and a ferroptosis inducer.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer or microplate reader
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Lyse the cells and deproteinize the lysate by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Add TBA reagent to the supernatant.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard.
Intracellular Iron Measurement
This is a general protocol for measuring intracellular iron levels.
Objective: To determine the effect of this compound on intracellular iron concentration.
Materials:
-
Treated cells
-
Reagents for cell lysis (e.g., NaOH and HCl)
-
Iron releasing reagent (e.g., acidic KMnO₄)
-
Iron detection reagent (e.g., Ferrozine-based solution)
-
Spectrophotometer or microplate reader
Procedure:
-
Harvest and wash the treated cells.
-
Lyse the cells (e.g., using NaOH followed by neutralization with HCl).
-
Treat the cell lysate with an iron-releasing reagent to liberate iron from proteins.
-
Add an iron detection reagent that forms a colored complex with iron.
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm for Ferrozine).
-
Calculate the intracellular iron concentration based on a standard curve prepared with known iron concentrations.
Conclusion
This compound is a valuable research tool for investigating the role of GPX4 and ferroptosis in various biological processes and disease models. Its ability to allosterically activate GPX4 provides a unique mechanism for modulating this critical cell death pathway. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and the broader implications of GPX4 activation.
References
An In-depth Technical Guide to the Synthesis and Purification of PKUMDL-LC-101-D04
Compound: PKUMDL-LC-101-D04 (also known as GPX4-Activator-1d4) Target: Glutathione Peroxidase 4 (GPX4) Therapeutic Area: Diseases related to ferroptosis and inflammation, such as neurodegenerative diseases.
Introduction
This compound is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][2][3] By activating GPX4, this compound enhances the cellular defense against membrane lipid peroxidation, thereby inhibiting ferroptosis and associated inflammation.[1][2] This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies are derived from the primary literature describing its discovery and characterization.[2][3]
Synthesis Pathway and Experimental Workflow
The synthesis of this compound is achieved through a straightforward two-step process starting from commercially available reagents. The workflow involves the synthesis of a key intermediate followed by a final condensation reaction to yield the target compound.
Figure 1: Synthesis and Purification Workflow for this compound.
Experimental Protocols
The following protocols are based on the general procedures for the synthesis of thiourea derivatives from amines and isothiocyanates.
Synthesis of N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride (this compound)
-
Materials:
-
4-(2-Aminoethyl)benzenesulfonamide hydrochloride
-
Cyclopentyl isothiocyanate
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of 4-(2-aminoethyl)benzenesulfonamide hydrochloride (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and create the free amine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
To this solution, add cyclopentyl isothiocyanate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for approximately 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. The crude material is then carried forward for purification.
-
Purification Protocol
-
Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method for obtaining high-purity this compound.
-
Typical Conditions (to be optimized):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at 254 nm or 260 nm.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).
-
Inject the solution onto the Prep-HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to yield the final product as a solid.
-
-
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride | [3] |
| CAS Number | 2143896-83-5 | [3] |
| Molecular Formula | C₁₄H₂₂N₄O₂S₂ • HCl | [3] |
| Formula Weight | 378.9 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [3] |
Biological Activity
| Parameter | Value | Conditions | Reference |
| pEC₅₀ | 4.7 | Allosteric activation of GPX4 | [1] |
| GPX4 Activity | Increased to 150% of control | 20 µM concentration (cell-free assay) | [1][2][3] |
| GPX4 Activity | Increased to 150% of control | 61 µM concentration (MEF cell extracts) | [1][2][3] |
| Cellular Effect | Reduces cholesterol hydroperoxide-induced cell death | 200 µM concentration | [1][3] |
Signaling Pathway and Mechanism of Action
This compound functions by directly activating GPX4, which is a central hub in the defense against ferroptosis. The canonical ferroptosis pathway involves the depletion of glutathione (GSH) or the inactivation of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. By allosterically activating GPX4, this compound enhances the enzyme's ability to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thus protecting the cell from ferroptotic damage.
Figure 2: Mechanism of Action of this compound in the Ferroptosis Pathway.
References
An In-depth Technical Guide to PKUMDL-LC-101-D04 (CAS: 2143896-83-5): A Novel Allosteric Activator of GPX4
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKUMDL-LC-101-D04, also known as GPX4-Activator-1d4, is a novel small molecule that acts as an allosteric activator of glutathione peroxidase 4 (GPX4).[1][2][3][4][5] With the CAS number 2143896-83-5, this compound has emerged as a significant research tool for studying the regulation of ferroptosis, a form of iron-dependent programmed cell death. By enhancing the enzymatic activity of GPX4, this compound effectively inhibits ferroptosis and associated inflammation, offering potential therapeutic avenues for diseases where lipid peroxidation is a key pathological feature. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | GPX4-Activator-1d4 |
| CAS Number | 2143896-83-5 |
| Molecular Formula | C₁₄H₂₂N₄O₂S₂ • HCl[2] |
| Molecular Weight | 378.9 g/mol [2] |
| Purity | ≥98%[2][4] |
| Appearance | Crystalline solid[2][4] |
| Solubility | Soluble in DMSO[2][3][4] |
| Storage | -20°C[2][4] |
| Stability | ≥ 4 years[2][4] |
Mechanism of Action
This compound functions as a direct, allosteric activator of GPX4.[1][2][4] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cell membranes from oxidative damage.[6] The accumulation of lipid reactive oxygen species (ROS) is a hallmark of ferroptosis. By enhancing GPX4 activity, this compound mitigates lipid peroxidation and consequently inhibits ferroptotic cell death.[1][6]
The activation of GPX4 by this compound has been demonstrated to suppress ferroptosis and inflammation.[1][6] This mechanism of action makes it a valuable tool for investigating the therapeutic potential of GPX4 activation in various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[6][7]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 3.1: In Vitro Activity
| Parameter | Value | Assay Type | Source |
| pEC₅₀ | 4.7 | Allosteric activation of GPX4 | [1][3] |
| GPX4 Activity Increase | 150% | Cell-free assay (at 20 µM) | [1][2][3][4] |
| GPX4 Activity Increase | 150% | Mouse embryonic fibroblast (MEF) cell extracts (at 61 µM) | [1][2][4] |
Table 3.2: Cellular Effects
| Effect | Concentration | Cell Line/System | Source |
| Inhibition of cell death induced by cholesterol peroxide | 200 µM (1 h) | Mouse embryonic fibroblast (MEF) cells | [1][2][4] |
| No reduction in ROS production | 65 µM (24 h) | 661W cells | [1] |
| Increased MDA and iron ion levels | 65 µM (24 h) | 661W cells | [1] |
| Reduced mitochondrial shrinkage | 65 µM (24 h) | 661W cells | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the foundational study by Li et al., 2019.
Cell-Free GPX4 Activity Assay
This assay measures the direct effect of this compound on the enzymatic activity of purified GPX4.
-
Reagents:
-
Recombinant human GPX4 protein
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1 mM DTT
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Phosphatidylcholine hydroperoxide (PCOOH) as substrate
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH in a 96-well plate.
-
Add the test compound (this compound) or vehicle control (DMSO) to the wells.
-
Add recombinant GPX4 protein to initiate the reaction.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, PCOOH.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.
-
Calculate the percentage increase in GPX4 activity relative to the vehicle control.
-
Cellular GPX4 Activity Assay in Mouse Embryonic Fibroblasts (MEFs)
This assay determines the effect of this compound on GPX4 activity within a cellular context.
-
Cell Culture:
-
Culture wild-type and Gpx4 knockout mouse embryonic fibroblasts (MEFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Procedure:
-
Seed MEFs in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
Perform the GPX4 activity assay on the cell lysate using the same procedure as the cell-free assay described in section 4.1.
-
Normalize the GPX4 activity to the total protein concentration.
-
Cholesterol Hydroperoxide-Induced Cell Death Assay
This assay assesses the protective effect of this compound against ferroptotic cell death induced by a specific GPX4 substrate.
-
Reagents:
-
Mouse embryonic fibroblasts (MEFs)
-
This compound
-
Cholesterol hydroperoxide
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed MEFs in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Induce ferroptosis by adding cholesterol hydroperoxide to the wells.
-
Incubate the plate for the desired time (e.g., 24 hours).
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Mandatory Visualizations
Signaling Pathway of Ferroptosis and GPX4 Activation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to PKUMDL-LC-101-D04: A Novel Allosteric Activator of GPX4 for the Inhibition of Ferroptosis and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical pathogenic mechanism in a variety of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and inflammatory conditions. Glutathione peroxidase 4 (GPX4) is the master regulator of ferroptosis, and its enzymatic activity is essential for preventing the accumulation of toxic lipid hydroperoxides. PKUMDL-LC-101-D04 is a novel, potent, and specific allosteric activator of GPX4. By directly enhancing the enzymatic activity of GPX4, this compound offers a promising therapeutic strategy for diseases driven by ferroptosis and associated inflammation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to Ferroptosis and the Role of GPX4
Ferroptosis is a distinct form of regulated cell death initiated by the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] This process is primarily counteracted by the cellular antioxidant system, in which the selenoenzyme Glutathione Peroxidase 4 (GPX4) plays a pivotal role. GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from membrane damage and subsequent death.[3] The inhibition or downregulation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.
Inflammation is intricately linked to ferroptosis. The lipid hydroperoxides that accumulate during ferroptosis can serve as precursors for pro-inflammatory mediators.[4] Furthermore, inflammatory cytokines can promote ferroptosis by increasing oxidative stress. This bidirectional relationship establishes a vicious cycle that contributes to the pathology of numerous diseases.
This compound: A Direct Allosteric Activator of GPX4
This compound, also known as GPX4-Activator-1d4, is a small molecule identified as a potent allosteric activator of GPX4.[4] Unlike substrates or co-factors, this compound binds to a site on the GPX4 enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[4] This direct activation of GPX4 represents a novel therapeutic approach to bolster the cell's natural defense against ferroptosis and inflammation.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound from in vitro and cell-based assays.
Table 1: In Vitro and Cell-Based Activity of this compound
| Parameter | Value | Assay System | Reference |
| pEC50 | 4.7 | Allosteric Activation of GPX4 | [5] |
| GPX4 Activity Increase | 150% | Cell-free assay (20 µM) | [4][5] |
| GPX4 Activity Boost | 150% | Mouse Embryonic Fibroblast (MEF) cell extracts (61 µM) | [4][5] |
| Inhibition of Cell Death | Effective | Induced by cholesterol peroxide (200 µM, 1 h) | [5] |
| Protection Against Toxicity | Effective | Induced by cholesterol peroxide (0-150 µM) | [5] |
Table 2: Effects of this compound on Cellular Markers
| Parameter | Effect | Cell Line | Concentration and Time | Reference |
| Malondialdehyde (MDA) Levels | Significantly Increased | 661W cells | 65 µM, 24 h | [5] |
| Iron Ion Levels | Significantly Increased | 661W cells | 65 µM, 24 h | [5] |
| Mitochondrial Shrinkage | Reduced | 661W cells | 65 µM, 24 h | [5] |
| ROS Production | No Reduction | 661W cells | 65 µM, 24 h | [5] |
*Note: The observed increase in MDA and iron ions in 661W cells at a high concentration and long incubation time in this specific experiment as reported by the vendor may seem counterintuitive and warrants further investigation to understand the context-specific effects. The primary literature highlights its protective role against ferroptosis inducers.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by directly activating GPX4, which in turn inhibits ferroptosis and downstream inflammatory signaling.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
GPX4 Activity Assay (Cell-Free)
This assay measures the enzymatic activity of purified GPX4 in the presence of this compound.
References
- 1. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Role of PKUMDL-LC-101-D04 in Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PKUMDL-LC-101-D04, a novel allosteric activator of Glutathione Peroxidase 4 (GPX4), and its significant role in the mitigation of lipid peroxidation. Lipid peroxidation is a critical process implicated in numerous pathological conditions, including neurodegenerative diseases, inflammation, and ferroptosis, a form of regulated cell death. Understanding the mechanisms by which compounds like this compound can modulate this pathway is paramount for the development of new therapeutic strategies.
Introduction to Lipid Peroxidation and Ferroptosis
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process is initiated by reactive oxygen species (ROS) and, if left unchecked, leads to cellular damage and can culminate in a form of iron-dependent programmed cell death known as ferroptosis. The enzyme GPX4 is the primary scavenger of lipid hydroperoxides, playing a crucial role in preventing ferroptosis.[1][2][3] The inhibition or downregulation of GPX4 leads to an accumulation of lipid peroxides, a hallmark of ferroptosis.
This compound: A Novel GPX4 Activator
This compound has been identified as a potent allosteric activator of GPX4.[4][5] Unlike direct enzymatic substrates, allosteric activators bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. This mechanism offers a promising therapeutic approach for diseases characterized by excessive lipid peroxidation.
Mechanism of Action
This compound enhances the catalytic activity of GPX4, thereby increasing the reduction of lipid hydroperoxides to non-toxic lipid alcohols. This action directly counteracts the accumulation of lipid ROS, which is the primary driver of ferroptosis. By activating GPX4, this compound helps maintain membrane integrity and protects cells from oxidative damage.
Quantitative Data on this compound Activity
The following tables summarize the reported quantitative data on the efficacy of this compound in activating GPX4 and protecting against lipid peroxidation-induced cell death.
| Assay Type | System | Concentration of this compound | Effect | Reference |
| GPX4 Activity | Cell-free | 20 µM | Increased GPX4 activity to 150% of control | [4][5] |
| GPX4 Activity | Mouse Embryonic Fibroblast (MEF) cell extracts | 61 µM | Increased GPX4 activity to 150% of control | [4][5] |
| Cell Viability | Mouse Embryonic Fibroblasts (MEFs) | 200 µM | Reduced cell death induced by cholesterol hydroperoxide | [5] |
| pEC50 | Not specified | Not applicable | 4.7 | [4] |
pEC50 is the negative logarithm of the EC50 value, which is the molar concentration of an agonist that produces 50% of the maximal possible response.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of compounds like this compound.
Disclaimer: The following are general experimental protocols. The specific details of the experiments performed on this compound may differ as the full text of the primary research could not be accessed.
GPX4 Activity Assay (Cell-Free)
This assay measures the enzymatic activity of purified GPX4 in the presence of the test compound. A common method involves a coupled-enzyme assay where the oxidation of NADPH is monitored spectrophotometrically.
Materials:
-
Purified recombinant GPX4
-
This compound
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
Phospholipid hydroperoxide (e.g., phosphatidylcholine hydroperoxide) as a substrate
-
Assay Buffer (e.g., Tris-HCl with EDTA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, GSH, and GR.
-
Add the desired concentration of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified GPX4.
-
Start the measurement by adding the phospholipid hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.
-
Calculate GPX4 activity based on the rate of NADPH consumption.
Cellular Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells.
Materials:
-
Cell line of interest (e.g., Mouse Embryonic Fibroblasts)
-
This compound
-
Ferroptosis-inducing agent (e.g., RSL3 or erastin)
-
C11-BODIPY 581/591 fluorescent dye
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Induce lipid peroxidation by adding a ferroptosis-inducing agent.
-
After the induction period, wash the cells with PBS and incubate them with C11-BODIPY 581/591.
-
Wash the cells again to remove excess dye.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation.
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence.
Malondialdehyde (MDA) Assay
MDA is a stable end-product of lipid peroxidation and can be measured as an indicator of oxidative stress.
Materials:
-
Cell lysates
-
This compound
-
Ferroptosis-inducing agent
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
Procedure:
-
Treat cells with this compound and a ferroptosis inducer as described above.
-
Harvest and lyse the cells.
-
Add TCA to the cell lysate to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve.
Signaling Pathways in Ferroptosis
The regulation of ferroptosis is complex, involving multiple interconnected pathways. The central axis revolves around the balance between lipid peroxidation and its detoxification by GPX4.
Conclusion
This compound represents a significant advancement in the development of small molecule activators for GPX4. Its ability to enhance the activity of this critical enzyme highlights a promising therapeutic strategy for a range of diseases underpinned by lipid peroxidation and ferroptosis. Further research and development of this compound and similar compounds could pave the way for novel treatments for conditions that are currently difficult to manage. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field.
References
- 1. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCI677397 targeting USP24‐mediated induction of lipid peroxidation induces ferroptosis in drug‐resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do different lipid peroxidation mechanisms contribute to ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
PKUMDL-LC-101-D04: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of PKUMDL-LC-101-D04, a potent allosteric activator of Glutathione Peroxidase 4 (GPX4). The information herein is intended to support researchers and drug development professionals in the handling, formulation, and experimental design involving this compound.
Physicochemical Properties
This compound is a crystalline solid with the following identifiers:
-
Chemical Name: N-(2-aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide hydrochloride
-
CAS Number: 2143896-83-5
-
Molecular Formula: C₁₄H₂₃ClN₄O₂S₂
-
Molecular Weight: 378.94 g/mol
Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥50.8 mg/mL[1] | A higher solubility of 200 mg/mL can be achieved with ultrasonication.[2] It is important to use newly opened, hygroscopic DMSO for optimal solubility.[2] |
| Ethanol (EtOH) | ≥12.78 mg/mL[1] | - |
| Water (H₂O) | ≥51.2 mg/mL[1] | - |
| 20% SBE-β-CD in Saline | 2.08 mg/mL | This forms a suspended solution suitable for oral and intraperitoneal injections.[2][3] |
Stability Information
Understanding the stability of this compound under different storage conditions is critical for ensuring its integrity and activity over time.
Table 2: Stability Data for this compound
| Form | Storage Condition | Stability Period |
| Crystalline Solid | -20°C | ≥ 4 years[4][5] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[2] |
To prevent degradation, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following sections describe generalized experimental protocols that are representative of the methods used to determine the solubility and stability of small molecules like this compound.
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to estimate aqueous solubility.
Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of a compound.
Protocol:
-
Stock Solution Preparation: A stock solution of this compound is prepared in 100% DMSO at a high concentration (e.g., 10 mM).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: The turbidity of each well is measured using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
HPLC-Based Stability Assay
This method is used to quantify the amount of intact compound over time under specific storage conditions.
Workflow for HPLC-Based Stability Assay
Caption: Workflow for assessing the stability of a compound using HPLC.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in the solvent of interest (e.g., DMSO) at a known concentration.
-
Storage: Aliquots of the solution are stored under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), an aliquot is removed from storage.
-
HPLC Analysis: The sample is analyzed using a validated stability-indicating HPLC method with UV detection. The method should be able to separate the parent compound from any potential degradants.
-
Quantification: The peak area of the intact this compound is measured and compared to a standard curve generated from a freshly prepared sample to determine the concentration.
-
Stability Assessment: The percentage of the compound remaining at each time point is calculated to determine the stability profile.
Mechanism of Action: GPX4 Activation and Ferroptosis Inhibition
This compound is an allosteric activator of GPX4, a key enzyme in the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Simplified Ferroptosis Signaling Pathway
Caption: this compound activates GPX4, which reduces lipid peroxides, thereby inhibiting ferroptosis.
In the ferroptosis pathway, the accumulation of lipid peroxides leads to oxidative stress and ultimately cell death. GPX4 plays a crucial protective role by converting these toxic lipid peroxides into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. This compound acts as an allosteric activator, enhancing the enzymatic activity of GPX4. This increased activity leads to a more efficient reduction of lipid peroxides, thus protecting the cell from ferroptotic death.
References
Unveiling PKUMDL-LC-101-D04: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of PKUMDL-LC-101-D04, a potent allosteric activator of Glutathione Peroxidase 4 (GPX4). It is intended for researchers, scientists, and drug development professionals interested in the study of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. This document outlines the procurement of this compound for research purposes, its detailed technical specifications, experimental protocols for its use, and a visual representation of its mechanism of action.
Procurement for Research Use
This compound is available from several reputable suppliers of research chemicals. It is important to note that this compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[1] Researchers can acquire this compound from the following vendors:
| Supplier | Product Name/Synonyms | Website |
| MedchemExpress | This compound; GPX4-Activator-1d4 | --INVALID-LINK-- |
| Cayman Chemical | This compound | --INVALID-LINK-- |
| Selleck Chemicals | This compound | --INVALID-LINK-- |
| AbMole Bioscience | This compound; GPX4-Activator-1d4 | --INVALID-LINK-- |
| Shanghai Aladdin Biochemical Technology Co., LTD | This compound | --INVALID-LINK-- |
Pricing and availability may vary, and it is recommended to contact the suppliers directly for the most current information.
Technical Data Summary
This compound is a small molecule that acts as a potent allosteric activator of GPX4, a key enzyme in the regulation of ferroptosis.[2][3] By enhancing GPX4 activity, this compound can inhibit ferroptosis and inflammation.
| Property | Value |
| CAS Number | 2143896-83-5[1][2] |
| Molecular Formula | C₁₄H₂₃ClN₄O₂S₂[1] |
| Purity | ≥98%[1][2] |
| Appearance | Solid powder[1] |
| Target | GPX4[1] |
| Storage Conditions | -20°C[1][2] |
| Solubility | Soluble in DMSO |
| In Vitro Activity | Increased GPX4 activity to 150% of control at 20 μM in a cell-free assay.[1][2] |
| Cell-Based Activity | Increased GPX4 activity to 150% of control at 61 μM in wild-type mouse embryonic fibroblast (MEF) extracts.[1][2] |
| Cellular Effect | Reduced cholesterol peroxide-induced cell death in MEFs at 200 μM.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational research by Li, C., et al. (2019).
Cell-Free GPX4 Activity Assay
This assay measures the direct effect of this compound on the enzymatic activity of purified GPX4.
Materials:
-
Purified recombinant human GPX4
-
This compound
-
NADPH
-
Glutathione Reductase
-
Glutathione (GSH)
-
Phosphatidylcholine hydroperoxide (PCOOH) as a substrate
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.
-
Add purified GPX4 to the reaction mixture.
-
Introduce this compound at various concentrations to the experimental wells. A vehicle control (e.g., DMSO) should be used for comparison.
-
Initiate the reaction by adding the GPX4 substrate, PCOOH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Calculate the percentage increase in GPX4 activity relative to the vehicle control.
Cell-Based GPX4 Activity Assay in Mouse Embryonic Fibroblasts (MEFs)
This protocol assesses the effect of this compound on GPX4 activity within a cellular context.
Materials:
-
Wild-type and Gpx4-knockout Mouse Embryonic Fibroblasts (MEFs)
-
This compound
-
Cell lysis buffer
-
Reagents for the cell-free GPX4 activity assay (see section 3.1)
Procedure:
-
Culture wild-type and Gpx4-knockout MEFs to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period.
-
Harvest the cells and prepare cell extracts by sonication or using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Measure the protein concentration of the cell extracts.
-
Perform the GPX4 activity assay on the cell extracts using the same procedure as the cell-free assay (section 3.1), normalizing the activity to the total protein concentration.
Cholesterol Hydroperoxide-Induced Cell Death Assay
This assay evaluates the cytoprotective effect of this compound against ferroptosis induced by a specific lipid peroxide.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
This compound
-
Cholesterol hydroperoxide
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed MEFs in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Induce ferroptosis by adding cholesterol hydroperoxide to the cell culture medium.
-
Incubate the cells for a specified duration.
-
Assess cell viability using a standard method such as the MTT assay.
-
Quantify the reduction in cell death in the this compound-treated groups compared to the control group.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of ferroptosis and the experimental workflow for evaluating this compound.
References
PKUMDL-LC-101-D04: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-LC-101-D04 is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4][5][6][7] This compound has emerged as a valuable tool in preclinical research for studying the mechanisms of ferroptosis and exploring its therapeutic inhibition in various disease models. This guide provides comprehensive safety and handling guidelines, detailed experimental data, and a summary of its mechanism of action to ensure its safe and effective use in a laboratory setting.
Compound Information and Properties
| Property | Value | Reference |
| Product Name | This compound | [1] |
| Synonyms | GPX4-Activator-1d4 | [2][5][6][8][9] |
| CAS Number | 2143896-83-5 | [1][4][6][8][9] |
| Molecular Formula | C₁₄H₂₃ClN₄O₂S₂ | [1][4] |
| Appearance | Solid powder / Crystalline solid | [1][4] |
| Purity | ≥98% | [1][4] |
| Target | Glutathione Peroxidase 4 (GPX4) | [1] |
Safety and Handling Guidelines
While a formal, comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, the compound should be considered hazardous and handled with appropriate caution.[2][5] The following guidelines are based on general principles for handling research chemicals of unknown toxicity.
General Precautions
-
For research use only: This product is not intended for human, therapeutic, or diagnostic applications.[1]
-
Assume hazardous: Until further toxicological data is available, treat this compound as hazardous.[2][5]
-
Avoid contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2][5]
-
Thorough washing: Wash hands and any exposed skin thoroughly after handling.[2][5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Storage and Stability
-
Storage Temperature: Store at -20°C for long-term stability.[1][4]
-
Stability: The compound is stable for at least four years when stored correctly.[4]
-
Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Keep containers sealed and protected from moisture.[5]
First Aid Measures
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Mechanism of Action and Experimental Data
This compound functions as an allosteric activator of GPX4, enhancing its ability to reduce lipid hydroperoxides and thereby inhibit ferroptosis.[1][2][3][4]
Signaling Pathway
The activation of GPX4 by this compound is a critical step in the cellular defense against ferroptosis. The following diagram illustrates the simplified signaling pathway.
Caption: Allosteric activation of GPX4 by this compound to inhibit ferroptosis.
Quantitative Experimental Data
The following table summarizes the key experimental concentrations and their observed effects.
| Experiment Type | Concentration | Effect | Reference |
| Cell-free GPX4 activity assay | 20 µM | Increased GPX4 activity to 150% of control | [1][4] |
| Mouse embryonic fibroblast (MEF) extract GPX4 activity assay | 61 µM | Increased GPX4 activity to 150% of control | [1][4] |
| Cholesterol peroxide-induced MEF death assay | 200 µM | Reduced cell death | [1][4] |
Experimental Protocols
While a detailed, step-by-step protocol for a specific experiment using this compound is not available in the public search results, the following workflow outlines a general procedure for a cell-based assay to evaluate its protective effects against ferroptosis induction.
General Experimental Workflow
Caption: General workflow for a cell-based ferroptosis inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the role of GPX4 and ferroptosis in health and disease. Adherence to the safety and handling guidelines outlined in this document is crucial for its safe use in the laboratory. The provided experimental data and workflows offer a foundation for designing and conducting robust experiments to further elucidate its biological functions and therapeutic potential. Researchers should always consult any institutional safety guidelines and exercise due diligence when handling this and any other research chemical.
References
- 1. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PKUMDL-LC-101-D04 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-LC-101-D04 is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4][5] By enhancing GPX4 activity, this compound can protect cells from ferroptotic stimuli and reduce inflammation, making it a valuable tool for research in areas such as neurodegenerative diseases, ischemia-reperfusion injury, and cancer biology.[1]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including compound handling, and assays for assessing its activity and effects on cellular processes.
Compound Specifications and Handling
| Parameter | Value |
| CAS Number | 2143896-83-5[2][3] |
| Molecular Formula | C₁₄H₂₂N₄O₂S₂ • HCl[3] |
| Formula Weight | 378.9 g/mol [3] |
| Purity | ≥98%[3][5] |
| Appearance | Crystalline solid[3] |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
Preparation of Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Experimental Protocols
Protocol 1: Assessment of GPX4 Activation in Cell Extracts
This protocol describes how to measure the effect of this compound on GPX4 activity in cell lysates.
Materials:
-
Mammalian cell line of interest (e.g., mouse embryonic fibroblasts (MEFs))
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA assay)
-
GPX4 activity assay kit
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a BCA assay or a similar method.
-
-
GPX4 Activity Assay:
-
Dilute the cell lysate to a standardized protein concentration.
-
In a 96-well plate, add the diluted cell lysate.
-
Add varying concentrations of this compound to the wells. A vehicle control (DMSO) should be included.
-
Initiate the enzymatic reaction by adding the assay reagents as per the manufacturer's instructions for the GPX4 activity assay kit.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
-
Data Analysis:
-
Calculate the GPX4 activity for each concentration of this compound.
-
Plot the GPX4 activity against the compound concentration to determine the dose-response relationship.
-
Expected Results: this compound has been shown to increase GPX4 activity. For example, at a concentration of 61 µM, it boosted GPX4 activity to 150% in mouse embryonic fibroblast (MEF) cell extracts.[1][3][5]
Protocol 2: Inhibition of Ferroptosis in Cell Culture
This protocol details how to assess the protective effect of this compound against induced ferroptosis.
Materials:
-
Adherent mammalian cell line (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
Ferroptosis inducer (e.g., RSL3, erastin, or cholesterol hydroperoxide)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Pre-treat the cells with the diluted this compound for a specified period (e.g., 1 hour).[1] Include a vehicle control.
-
-
Ferroptosis Induction:
-
Add the ferroptosis inducer to the wells at a pre-determined toxic concentration.
-
Incubate the plate for the desired duration (e.g., 24-48 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using an appropriate assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells.
-
Plot cell viability against the concentration of this compound to evaluate its protective effect.
-
Quantitative Data Summary:
| Cell Line | Treatment Condition | Concentration of this compound | Observed Effect |
| Mouse Embryonic Fibroblasts (MEFs) | Cholesterol hydroperoxide-induced cell death | 200 µM | Inhibition of cell death[1][3][5] |
| 661W cells | - | 65 µM (24h) | No reduction in ROS production; increased MDA and iron ion levels; reduced mitochondrial shrinkage[1] |
| Cell-free assay | - | 20 µM | 150% increase in GPX4 activity[1][3][4][5] |
| MEF cell extracts | - | 61 µM | 150% increase in GPX4 activity[1][3][5] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing ferroptosis inhibition.
References
Application Notes and Protocols: PKUMDL-LC-101-D04 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-LC-101-D04, also known as GPX4-Activator-1d4, is a potent, allosteric activator of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. By activating GPX4, this compound enhances the cellular defense against lipid peroxidation, thereby inhibiting ferroptosis and related inflammatory processes. These application notes provide recommended dosages and detailed protocols for the use of this compound in various in vitro experimental settings.
Mechanism of Action
This compound functions as an allosteric activator of GPX4.[4] Unlike orthosteric modulators that bind to the enzyme's active site, allosteric activators bind to a distinct site, inducing a conformational change that enhances the enzyme's catalytic activity. This leads to an increased rate of reduction of lipid hydroperoxides to their corresponding alcohols, thus preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death.
References
Application Notes and Protocols: Preparation of PKUMDL-LC-101-D04 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-LC-101-D04 is an allosteric activator of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of programmed cell death.[1][2][3] It has been shown to increase GPX4 activity in both cell-free assays and cell extracts.[1][4][5] Specifically, at a concentration of 20 μM, it enhances GPX4 activity to 150% of control levels in cell-free systems, and a similar effect is observed at 61 μM in wild-type mouse embryonic fibroblast (MEF) extracts.[1][3][4] Furthermore, this compound has demonstrated protective effects against cholesterol hydroperoxide-induced cell death in MEFs at a concentration of 200 μM.[1][2][3] These properties make it a valuable tool for studying the role of GPX4 in various physiological and pathological processes.
This document provides a detailed protocol for the preparation of a stock solution of this compound, intended for use in research and drug development applications.
Quantitative Data Summary
For ease of reference and calculation, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-(2-aminoethyl)-4-[[(cyclopentylamino) thioxomethyl]amino]-benzenesulfonamide, monohydrochloride | [1][2] |
| Synonyms | GPX4-Activator-1d4 | [4][5] |
| CAS Number | 2143896-83-5 | [1][2][4] |
| Molecular Formula | C₁₄H₂₂N₄O₂S₂ • HCl | [1][2] |
| Formula Weight | 378.9 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Physical Form | Crystalline solid | [1][2] |
| Storage (Solid) | -20°C | [1][2] |
| Stability (Solid) | ≥ 4 years | [1][2] |
| Solubility | DMSO: ≥50.8 mg/mLEthanol: ≥12.78 mg/mLWater: ≥51.2 mg/mL | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried DMSO (Dimethyl Sulfoxide)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional
Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.789 mg of the compound.
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Formula Weight (FW) = 378.9 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x FW x V = 0.010 mol/L x 378.9 g/mol x 0.001 L = 0.003789 g = 3.789 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound solid. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.[6][7] Visually inspect the solution to ensure there are no visible particles.
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the tube with an inert gas like argon or nitrogen before tightly sealing the cap.[1]
-
Labeling: Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the stock solution at -20°C or -80°C.[5] For long-term storage (up to 6 months), -80°C is recommended.[5] For shorter-term storage (up to 1 month), -20°C is suitable.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][7]
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1]
-
This material should be considered hazardous until further information is available.[1]
-
Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Wash hands thoroughly after handling.[1]
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[1]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (GPX4-Activator-1d4) | GPX4别构激活剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PKUMDL-LC-101-D04 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-LC-101-D04 is a potent allosteric activator of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3] Emerging evidence strongly implicates ferroptosis in the pathophysiology of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[4][5][6][7] The depletion of GPX4 and subsequent accumulation of lipid peroxides are common features observed in models of these diseases.[8][9] Therefore, the activation of GPX4 by this compound presents a promising therapeutic strategy to mitigate neuronal cell death and slow disease progression.
These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo models of neurodegenerative diseases to assess its neuroprotective effects.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
| Parameter | Value | Source |
| pEC50 | 4.7 | [1][3] |
| GPX4 Activity (Cell-free) | 150% increase at 20 µM | [1][2][3] |
| GPX4 Activity (MEF cell extracts) | 150% increase at 61 µM | [1][2] |
Signaling Pathway
The diagram below illustrates the central role of GPX4 in the ferroptosis pathway and the proposed mechanism of action for this compound.
Caption: Mechanism of this compound in inhibiting ferroptosis.
Experimental Protocols
In Vitro Neurodegenerative Disease Models
1. Alzheimer's Disease Model: Aβ-induced Toxicity in SH-SY5Y or HT22 Cells
This protocol is adapted from studies on ferroptosis in Alzheimer's disease models.[10][11]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or murine hippocampal HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Aβ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in cell culture medium and incubate at 4°C for 24 hours to form oligomers.
-
Experimental Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Induce neurotoxicity by adding Aβ₁₋₄₂ oligomers (e.g., 10 µM) to the cell culture medium.
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay or Calcein-AM/Propidium Iodide (PI) staining.
-
Lipid Peroxidation: Stain cells with C11-BODIPY (581/591) and analyze via fluorescence microscopy or flow cytometry.
-
GPX4 Activity: Measure GPX4 activity using a commercial assay kit.
-
Western Blot: Analyze the expression levels of GPX4 and other ferroptosis-related proteins.
-
2. Parkinson's Disease Model: MPP⁺ or 6-OHDA-induced Toxicity in SH-SY5Y Cells
This protocol is based on established in vitro models of Parkinson's disease.[5][12][13]
-
Cell Culture: Culture SH-SY5Y cells as described above. For differentiation, treat cells with retinoic acid (10 µM) for 5-7 days.
-
Experimental Procedure:
-
Seed differentiated or undifferentiated SH-SY5Y cells in appropriate culture plates.
-
Pre-treat with this compound (e.g., 1-20 µM) for 2 hours.
-
Induce toxicity with MPP⁺ (e.g., 1 mM) or 6-hydroxydopamine (6-OHDA) (e.g., 100 µM) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: MTT assay or Live/Dead staining.
-
Reactive Oxygen Species (ROS) Production: Use DCFDA or similar fluorescent probes.
-
Iron Accumulation: Stain with FerroOrange or perform a ferrous iron assay.
-
Mitochondrial Health: Assess mitochondrial membrane potential using TMRE or JC-1 staining.
-
3. Huntington's Disease Model: Mutant Huntingtin (mHtt) Expression in PC12 or iPSC-derived Neurons
This protocol is adapted from in vitro models of Huntington's disease.[14][15]
-
Cell Culture: Culture PC12 cells or maintain human iPSC-derived medium spiny neurons according to established protocols.
-
Experimental Procedure:
-
Transfect cells with a vector expressing mutant Huntingtin (e.g., Htt-Q103) or use a stable cell line.
-
Treat the cells with this compound at various concentrations.
-
Culture for 48-72 hours.
-
-
Assessment of Neuroprotection:
-
Aggregate Formation: Immunofluorescence staining for mHtt aggregates.
-
Cell Viability: Assess cell death using TUNEL staining or caspase-3/7 activity assays.
-
Lipid Peroxidation and GPX4 activity: As described in previous protocols.
-
4. Amyotrophic Lateral Sclerosis (ALS) Model: RSL3-induced Ferroptosis in iPSC-derived Motor Neurons
This protocol is based on studies of ferroptosis in motor neurons.[9][16][17]
-
Cell Culture: Differentiate human induced pluripotent stem cells (iPSCs) into motor neurons using established protocols.
-
Experimental Procedure:
-
Plate mature motor neurons.
-
Pre-treat with this compound for 2 hours.
-
Induce ferroptosis with the direct GPX4 inhibitor RSL3 (e.g., 0.5-1 µM).
-
Incubate for 12-24 hours.
-
-
Assessment of Neuroprotection:
-
Motor Neuron Survival: Count surviving motor neurons (e.g., identified by HB9 or SMI-32 staining).
-
Lipid Peroxidation: C11-BODIPY staining.
-
GPX4 Expression: Western blot analysis.
-
In Vivo Neurodegenerative Disease Models
This compound Formulation and Administration
-
Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly. This yields a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1]
1. ALS Mouse Model (SOD1G93A)
This protocol is based on studies overexpressing GPX4 in this mouse model.[9][18]
-
Animals: Use transgenic SOD1G93A mice and wild-type littermates as controls.
-
Treatment: Begin treatment with this compound (e.g., via intraperitoneal injection) at a pre-symptomatic age (e.g., 60 days old) and continue until the experimental endpoint.
-
Assessment of Efficacy:
-
Disease Onset and Progression: Monitor body weight and motor function using a rotarod test or grip strength measurements.
-
Survival: Record the lifespan of the animals.
-
Histology: At the endpoint, collect spinal cord tissue for immunohistochemical analysis of motor neuron survival (Nissl staining, ChAT staining) and markers of ferroptosis (4-HNE staining).
-
Biochemical Analysis: Analyze spinal cord homogenates for lipid peroxidation (MDA assay) and GPX4 expression/activity.
-
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for testing this compound in a neurodegenerative disease model.
Caption: General workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of ferroptosis in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis mediates selective motor neuron death in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis in neurodegenerative diseases: potential mechanisms of exercise intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The difficulty to model Huntington's disease in vitro using striatal medium spiny neurons differentiated from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The difficulty to model Huntington’s disease in vitro using striatal medium spiny neurons differentiated from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse embryonic stem cell‐derived motor neurons are susceptible to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased Vulnerability to Ferroptosis in FUS-ALS [mdpi.com]
- 18. Ferroptosis in neurodegenerative diseases: mechanisms and therapeutic potential of stem cell derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKUMDL-LC-101-D04 in Cancer Research
Introduction
PKUMDL-LC-101-D04 is a novel small molecule compound under investigation for its potential as an anti-cancer therapeutic agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the effects of this compound in cancer cell models. The primary mechanism of action of this compound is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3]
Mechanism of Action
This compound induces ferroptosis by targeting key components of the cellular antioxidant defense system. This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2] The compound is believed to exert its effects through the inhibition of system xc-, a cystine/glutamate antiporter, which leads to depletion of intracellular glutathione (GSH), a critical cofactor for the antioxidant enzyme GPX4.[1][4] The inhibition of GPX4 activity results in the accumulation of lipid peroxides and execution of the ferroptotic cell death pathway.[1][5]
Data Presentation
The following tables summarize the in vitro efficacy and cellular effects of this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| HT-1080 | Fibrosarcoma | 1.5 ± 0.3 |
| Calu-1 | Lung Cancer | 2.1 ± 0.5 |
| PC-3 | Prostate Cancer | 3.8 ± 0.7 |
| MCF-7 | Breast Cancer | 8.5 ± 1.2 |
| A549 | Lung Cancer | > 50 |
Table 2: Cellular Markers of Ferroptosis Induced by this compound in HT-1080 cells (treated with 2µM compound for 24h)
| Cellular Marker | Fold Change vs. Vehicle Control |
| Lipid ROS Levels | 5.2 ± 0.9 |
| Intracellular GSH Levels | 0.3 ± 0.1 |
| GPX4 Protein Expression | 0.4 ± 0.1 |
| SLC7A11 Protein Expression | 0.5 ± 0.2 |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound.
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
2. Lipid Peroxidation Assay
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis.[4]
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
BODIPY™ 581/591 C11 dye (e.g., from Invitrogen)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for 24 hours. Include a vehicle control.
-
Thirty minutes before the end of the treatment, add BODIPY™ 581/591 C11 to a final concentration of 5 µM and incubate at 37°C.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry. The oxidized form of the dye will fluoresce in the green channel.
-
Quantify the percentage of cells with high green fluorescence to determine the level of lipid peroxidation.
-
3. Western Blot Analysis
This protocol is for assessing the protein levels of key markers involved in the ferroptosis pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis to quantify protein expression levels relative to a loading control (e.g., actin).
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for investigating this compound.
References
- 1. Ferroptosis in lung cancer: a novel pathway regulating cell death and a promising target for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SLC7A11 protects luminal A breast cancer cells against ferroptosis induced by CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dependency of a therapy-resistant state of cancer cells on a lipid peroxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKUMDL-LC-101-D04 in Ischemia-Reperfusion Injury
Application Notes
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical conditions, including myocardial infarction, ischemic stroke, acute kidney injury, and liver transplantation. A growing body of evidence indicates that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid hydroperoxides, is a key contributor to the pathophysiology of I/R injury.[1][2][3][4][5][6] The enzyme Glutathione Peroxidase 4 (GPX4) is a central negative regulator of ferroptosis, and its inactivation or downregulation is a critical event in the execution of this cell death pathway.[3]
PKUMDL-LC-101-D04: A Novel GPX4 Activator
This compound is an allosteric activator of Glutathione Peroxidase 4 (GPX4). By enhancing the activity of GPX4, this compound can inhibit ferroptosis and associated inflammation. This positions this compound as a promising pharmacological tool for studying and potentially mitigating ischemia-reperfusion injury in various organ systems.
Mechanism of Action in Ischemia-Reperfusion Injury
During ischemia-reperfusion, a cascade of events including oxidative stress, iron overload, and inflammation creates a conducive environment for ferroptosis.[1][7][8] The reperfusion phase, in particular, leads to a burst of reactive oxygen species (ROS) that can overwhelm the cellular antioxidant defenses.[7][8] This leads to lipid peroxidation, a hallmark of ferroptosis. GPX4 plays a crucial role in detoxifying lipid peroxides. By allosterically activating GPX4, this compound is hypothesized to enhance the cell's capacity to neutralize these toxic lipid species, thereby preventing the execution of ferroptotic cell death and preserving tissue function.
Quantitative Data
The following tables summarize the in vitro activity of this compound. Currently, there is no published quantitative data for this compound in specific ischemia-reperfusion injury models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| GPX4 Activation (pEC50) | 4.7 | MedchemExpress |
| GPX4 Activity Increase (Cell-free, 20 µM) | 150% | MedchemExpress |
| GPX4 Activity Increase (MEF cell extracts, 61 µM) | 150% | MedchemExpress |
Proposed Experimental Protocols
The following are proposed protocols for evaluating the efficacy of this compound in preclinical models of ischemia-reperfusion injury. These protocols are based on established methodologies for studying ferroptosis inhibitors in I/R injury.
Protocol 1: In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury
1. Objective: To assess the cardioprotective effect of this compound in a mouse model of myocardial infarction.
2. Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
3. Materials:
- This compound
- Vehicle (e.g., DMSO, 20% SBE-β-CD in Saline)
- Anesthetics (e.g., isoflurane)
- Surgical instruments
- Ventilator
- ECG monitoring system
- Suture materials (6-0 silk)
4. Experimental Procedure:
- Anesthetize the mice and place them on a heating pad to maintain body temperature.
- Intubate the mice and provide mechanical ventilation.
- Perform a left thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Myocardial ischemia is confirmed by ST-segment elevation on the ECG and paling of the ventricular wall.
- Administer this compound or vehicle via intraperitoneal or intravenous injection at a predetermined time point (e.g., 30 minutes before reperfusion).
- After 30-60 minutes of ischemia, release the ligature to allow for reperfusion.
- Close the chest cavity and allow the animal to recover.
- After 24 hours of reperfusion, euthanize the mice and harvest the hearts.
5. Outcome Measures:
- Infarct Size Measurement: Stain heart slices with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
- Cardiac Function Assessment: Perform echocardiography before and after the procedure to measure ejection fraction and fractional shortening.
- Biochemical Analysis: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
- Histological Analysis: Perform H&E and TUNEL staining on heart tissue sections to assess tissue damage and apoptosis.
- Ferroptosis Markers: Analyze heart tissue homogenates for levels of malondialdehyde (MDA), glutathione (GSH), and GPX4 activity.
Protocol 2: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
1. Objective: To evaluate the neuroprotective effect of this compound against ischemia-like injury in a neuronal cell culture model.
2. Cell Line: HT22 hippocampal neuronal cells or primary cortical neurons.
3. Materials:
- This compound
- Cell culture medium (e.g., DMEM)
- Glucose-free DMEM
- Hypoxia chamber (1% O2, 5% CO2, 94% N2)
- Cell viability assay reagents (e.g., MTT, LDH)
- Fluorescent probes for ROS and lipid peroxidation (e.g., DCFH-DA, C11-BODIPY)
4. Experimental Procedure:
- Plate cells in appropriate culture vessels and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
- Induce oxygen-glucose deprivation (OGD):
- Wash the cells with glucose-free DMEM.
- Replace the medium with glucose-free DMEM.
- Place the cells in a hypoxia chamber for a predetermined time (e.g., 2-4 hours).
- Induce reoxygenation:
- Remove the cells from the hypoxia chamber.
- Replace the glucose-free medium with normal glucose-containing medium.
- Return the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.
5. Outcome Measures:
- Cell Viability: Assess cell viability using MTT or measure lactate dehydrogenase (LDH) release into the culture medium.
- Oxidative Stress: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
- Lipid Peroxidation: Quantify lipid peroxidation using the C11-BODIPY 581/591 probe.
- Western Blot Analysis: Analyze the protein expression levels of key ferroptosis regulators such as GPX4, SLC7A11, and ACSL4.
Signaling Pathways and Visualizations
The protective effect of this compound in ischemia-reperfusion injury is mediated through the modulation of the ferroptosis signaling pathway. Below are diagrams illustrating the key mechanisms.
Caption: Mechanism of this compound in preventing I/R-induced ferroptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Ferroptosis: A Novel Therapeutic Target for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4 Promoter Hypermethylation Induced by Ischemia/Reperfusion Injury Regulates Hepatocytic Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial Ischemia/Reperfusion Injury: Mechanism and Targeted Treatment for Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferroptosis—A New Dawn in the Treatment of Organ Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis in hepatic ischemia‑reperfusion injury: Regulatory mechanisms and new methods for therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferroptosis and myocardial ischemia-reperfusion: mechanistic insights and new therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Ferroptosis against Ischemia/Reperfusion Cardiac Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PKUMDL-LC-101-D04 in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-LC-101-D04 is a potent allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By activating GPX4, this compound can inhibit iron-dependent lipid peroxidation and subsequent cell death, a process implicated in various pathological conditions. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering experimental protocols, data presentation, and visualization of the underlying signaling pathway and experimental workflow.
While specific in vivo pharmacokinetic, efficacy, and toxicology data for this compound is not yet publicly available, this document offers generalized protocols based on the administration of similar compounds targeting the ferroptosis pathway. Researchers are strongly advised to conduct initial dose-finding and toxicity studies to establish optimal and safe dosage regimens for their specific mouse models and experimental conditions.
Data Presentation
The following tables are provided as templates for researchers to systematically record and present their experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax | e.g., Intraperitoneal | To be determined | ng/mL | |
| Tmax | e.g., Intraperitoneal | To be determined | hours | |
| Half-life (t½) | e.g., Intraperitoneal | To be determined | hours | |
| AUC(0-t) | e.g., Intraperitoneal | To be determined | ng·h/mL | |
| Bioavailability | e.g., Oral | To be determined | % |
Data to be determined by the user through pharmacokinetic studies.
Table 2: Efficacy of this compound in a Mouse Model of [Specify Disease]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Key Efficacy Endpoint 1 (e.g., Tumor Volume) | Key Efficacy Endpoint 2 (e.g., Survival Rate) |
| Vehicle Control | - | e.g., Daily | ||
| This compound | To be determined | e.g., Daily | ||
| Positive Control | [Specify] | [Specify] |
Data to be determined by the user in a relevant disease model.
Table 3: Toxicology Profile of this compound in Mice
| Parameter | Dose (mg/kg) | Observation |
| LD50 | To be determined | |
| Acute Toxicity | To be determined | e.g., Clinical signs, body weight changes |
| Chronic Toxicity | To be determined | e.g., Histopathology of major organs |
Data to be determined by the user through toxicology studies.
Experimental Protocols
1. Formulation of this compound for In Vivo Administration
A suggested method for preparing a suspended solution of this compound suitable for oral or intraperitoneal injection in mice is as follows:
-
Objective: To prepare a 2.08 mg/mL suspended solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix the solution thoroughly by vortexing to ensure a uniform suspension.
-
This procedure yields a 2.08 mg/mL suspended solution of this compound.
-
2. General Protocol for In Vivo Administration in Mice
-
Animals: Use appropriate mouse strains, age, and gender relevant to the disease model. House animals in a controlled environment with a standard diet and water ad libitum. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
Route of Administration: Based on the formulation, intraperitoneal (i.p.) or oral (p.o.) administration are suggested. The choice of route may depend on the experimental design and the desired pharmacokinetic profile.
-
Dosage and Dosing Schedule:
-
A preliminary dose-finding study is essential. Based on studies with other GPX4 modulators, a starting dose range of 1-50 mg/kg could be explored.
-
The dosing schedule (e.g., once daily, twice daily) should be determined based on the compound's half-life (to be determined) and the experimental window of the disease model.
-
-
Procedure (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Wipe the injection site (lower right or left abdominal quadrant) with an alcohol swab.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the this compound suspension.
-
Monitor the animal for any immediate adverse reactions.
-
-
Procedure (Oral Gavage):
-
Use a proper-sized, soft-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and down to the stomach.
-
Administer the calculated volume of the this compound suspension slowly.
-
Carefully remove the needle and monitor the animal.
-
3. Pharmacokinetic Study Design (General Guidance)
-
Objective: To determine the pharmacokinetic profile of this compound in mice.
-
Procedure:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Ferroptosis Inhibition by this compound
Caption: Mechanism of ferroptosis inhibition by this compound.
General Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo studies of this compound.
Application Notes and Protocols: Investigating the Ferroptosis Pathway with PKUMDL-LC-101-D04 and Classical Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic target in various diseases, particularly cancer.[1][2] This document provides detailed application notes and protocols related to the investigation of ferroptosis, with a specific focus on the compound PKUMDL-LC-101-D04 and its role in modulating this pathway. Additionally, it outlines protocols for utilizing well-established ferroptosis inducers, such as Erastin and RSL3, to study and manipulate this cell death mechanism.[3][4]
Important Note on this compound: Contrary to being a ferroptosis inducer, current research identifies this compound (also known as GPX4-Activator-1d4) as an allosteric activator of Glutathione Peroxidase 4 (GPX4).[5][6] As GPX4 is the key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides, this compound functions as a ferroptosis inhibitor .[5][7][8] Therefore, its primary application in research is to prevent or rescue cells from ferroptosis, serving as a valuable tool to probe the GPX4-mediated ferroptosis pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and common ferroptosis inducers.
Table 1: Activity of this compound (Ferroptosis Inhibitor)
| Compound | Target | Effect | Concentration | Assay System | Reference |
| This compound | GPX4 | Allosteric Activator (pEC50=4.7) | - | Biochemical | [5] |
| This compound | GPX4 | 150% increase in activity | 20 µM | Cell-free | [5][6] |
| This compound | GPX4 | 150% increase in activity | 61 µM | Mouse Embryonic Fibroblast (MEF) cell extracts | [5][6] |
| This compound | Cholesterol hydroperoxide-induced cell death | Inhibition | 200 µM | MEF cells | [5][6] |
Table 2: Activity of Common Ferroptosis Inducers
| Compound | Class | Mechanism of Action | Typical Concentration Range | Reference |
| Erastin | Class 1 FIN | Inhibits System Xc-, leading to glutathione (GSH) depletion.[4][9] | 1-10 µM | [2][10] |
| RSL3 | Class 2 FIN | Directly inhibits GPX4 activity.[4][9] | 100 nM - 1 µM | [2][10] |
| FIN56 | Class 2 FIN | Induces GPX4 degradation. | 100 nM - 5 µM | [11] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involved in ferroptosis modulation by this compound and classical inducers.
Experimental Protocols
The following protocols provide a general framework for studying ferroptosis in cancer cell lines. Optimization for specific cell lines and experimental conditions is recommended.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating ferroptosis inducers and inhibitors.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells in multi-well plates (e.g., 96-well for viability, 6-well for western blot) at a density that ensures 70-80% confluency at the time of treatment. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Preparation: Prepare stock solutions of ferroptosis inducers (e.g., Erastin, RSL3) and inhibitors (e.g., this compound, Ferrostatin-1) in DMSO.[11]
-
Working Solutions: Dilute the stock solutions in complete cell culture medium to the desired final concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line.
-
Treatment: Remove the existing medium from the cells and add the medium containing the treatment compounds. For vehicle control wells, add medium with the same final concentration of DMSO used for the highest compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (CCK-8 or MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Reagent Addition: After the treatment period, add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well of a 96-well plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to measure lipid peroxidation.
-
Cell Treatment: Treat cells in a suitable plate format (e.g., 6-well or 12-well).
-
Probe Staining: Towards the end of the treatment period, add the C11-BODIPY probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.
-
Cell Harvest: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them immediately using a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.
-
Analysis: Quantify the percentage of cells with increased green fluorescence.
Western Blot Analysis
This protocol is used to measure the protein levels of key ferroptosis regulators.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Conclusion
The study of ferroptosis is a rapidly evolving field with significant therapeutic implications. This compound, as a GPX4 activator and ferroptosis inhibitor, provides a specific tool for dissecting the protective mechanisms against this form of cell death. In contrast, classical inducers like Erastin and RSL3 are indispensable for triggering and studying the ferroptotic cascade. The combined use of these mechanistically distinct compounds, alongside the protocols detailed in these notes, will enable researchers to effectively investigate the complex regulatory networks of ferroptosis and explore its potential in drug development.
References
- 1. Induction of ferroptosis by natural products in non-small cell lung cancer: a comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis-inducing compounds synergize with docetaxel to overcome chemoresistance in docetaxel-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Induction mechanism of ferroptosis: A novel therapeutic target in lung disease [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Long-Term Storage of PKUMDL-LC-101-D04
Audience: Researchers, scientists, and drug development professionals.
Introduction: PKUMDL-LC-101-D04, also known as GPX4-Activator-1d4, is an allosteric activator of glutathione peroxidase 4 (GPX4) that has shown potential in inhibiting ferroptosis and inflammation.[1] Proper handling and long-term storage of this compound are critical to ensure its stability, purity, and performance in experimental settings. These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound.
Recommended Long-Term Storage Conditions
To maintain the integrity of this compound, it is essential to adhere to the following storage conditions. The compound can be stored as a solid or in a solvent, with different recommendations for each form.
Data Presentation: Storage Recommendations
The following table summarizes the recommended long-term storage conditions for this compound.
| Form | Storage Temperature | Duration | Additional Requirements |
| Crystalline Solid | -20°C | ≥ 4 years[2] | Sealed container, away from moisture[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Sealed container, away from moisture[1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1] | Sealed container, away from moisture[1] |
Note on Shipping: this compound is typically shipped at room temperature in the continental US, but shipping conditions may vary for other locations.[1][2]
Experimental Protocols: Stability Assessment of this compound
To ensure the long-term stability and quality of this compound, a comprehensive stability testing protocol is recommended. The following protocol outlines a method for assessing the stability of the compound under various conditions.
Objective: To evaluate the stability of this compound over time under recommended storage conditions.
Materials:
-
This compound (crystalline solid)
-
High-purity solvent (e.g., DMSO, HPLC-grade)
-
Vials (amber glass, screw-cap)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector
-
Calibrated pipettes
-
Temperature and humidity-controlled storage chambers (-20°C and -80°C)
Methodology:
-
Sample Preparation:
-
Accurately weigh a predetermined amount of this compound solid into multiple amber glass vials.
-
For solvent stability testing, prepare a stock solution of a known concentration (e.g., 10 mM in DMSO). Aliquot the stock solution into multiple amber glass vials.
-
Seal all vials tightly.
-
-
Initial Analysis (Time Zero):
-
Analyze a freshly prepared sample of this compound using a validated HPLC method to determine its initial purity and chromatographic profile. This will serve as the baseline.
-
Record the peak area and retention time of the main compound peak.
-
-
Storage:
-
Place the vials of solid compound and stock solution aliquots in the designated temperature-controlled chambers (-20°C and -80°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, 12, 24, 36, and 48 months for the solid; 1, 2, 3, and 6 months for the solution), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the sample for HPLC analysis in the same manner as the initial analysis.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the baseline (Time Zero) chromatogram.
-
Calculate the purity of this compound at each time point.
-
Identify and quantify any degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound.
Logical Relationship: Decision Tree for Optimal Storage
References
Troubleshooting & Optimization
Troubleshooting PKUMDL-LC-101-D04 solubility issues in DMSO.
Welcome to the technical support center for PKUMDL-LC-101-D04. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO. Is this expected?
A1: this compound is soluble in DMSO.[1][2] Published data indicates a solubility of up to 200 mg/mL (527.79 mM) in DMSO.[3] However, achieving this concentration may require specific techniques, such as sonication.[3] Difficulties in dissolution are often related to the quality of the DMSO or the dissolution method itself.
Q2: What are the common causes for solubility issues with this compound in DMSO?
A2: Several factors can contribute to poor solubility:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] This absorbed water can significantly decrease its ability to dissolve organic compounds.[3][4]
-
Compound Characteristics: this compound is supplied as a crystalline solid, which may require energy to break down the crystal lattice for dissolution.[1][2]
-
Insufficient Agitation: The compound may not dissolve completely without adequate mixing.
-
Concentration: The desired concentration may be too high for the given conditions.
Q3: What initial steps can I take to improve the solubility of this compound in DMSO?
A3: For initial troubleshooting, please refer to the workflow diagram below. We recommend a systematic approach starting with the quality of your solvent and moving to physical methods to aid dissolution.[4][5]
Troubleshooting Guides
Issue 1: this compound forms a suspension or fails to dissolve completely in DMSO.
This is a common issue that can often be resolved by optimizing the dissolution protocol. The following table summarizes potential solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Cloudy solution or visible particles | Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4] | The compound dissolves completely in the fresh, water-free DMSO. |
| Insufficient kinetic energy | Gently warm the solution in a 37°C water bath for 5-10 minutes.[4] | Increased temperature helps overcome the solid's lattice energy, leading to dissolution. | |
| Inadequate mixing | Vortex the solution vigorously for 1-2 minutes.[4] | The compound fully dissolves, resulting in a clear solution. | |
| Compound aggregation | Sonicate the solution in a water bath sonicator for 10-15 minutes.[3][4] | Sonication helps break down aggregates and accelerates dissolution. | |
| Solution remains saturated | Concentration exceeds solubility limit | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[4] | The compound dissolves completely at a lower concentration. |
Issue 2: The compound dissolves in DMSO but precipitates when added to an aqueous buffer or cell culture medium.
This phenomenon, often called "salting out," occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[4]
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Precipitation upon dilution in aqueous media | "DMSO Shock" or "Salting Out" | Perform serial dilutions of your DMSO stock solution in DMSO first before adding the final dilution to your aqueous medium.[4][6] | Gradual reduction in DMSO concentration helps keep the compound in solution. |
| Add the DMSO stock to a pre-warmed (37°C) assay medium.[7] | Improved solubility in the final working solution. | ||
| Increase the final volume of the dilution to lower the compound's final concentration.[7] | A larger volume can help maintain solubility. | ||
| Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%) to minimize both precipitation and cellular toxicity.[7] | The compound remains in solution in the final assay medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the recommended procedure for dissolving this compound in DMSO.
-
Preparation: Weigh the desired amount of this compound into a sterile vial.
-
Solvent Addition: Add the required volume of fresh, anhydrous, high-purity DMSO to achieve the desired stock concentration.
-
Initial Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (Optional): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, as recommended on the product datasheet.[2]
Protocol 2: Kinetic Solubility Determination in Aqueous Buffer
This protocol can be used to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.
-
Dilution in Buffer: In a new 96-well UV-transparent plate, add 198 µL of your aqueous buffer to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells (this results in a 1:100 dilution and a final DMSO concentration of 1%).
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in optical density indicates precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for poor solubility in DMSO.
Signaling Pathway
This compound is an allosteric activator of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[1][2][3] Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[8]
Caption: Signaling pathway of this compound as a GPX4 activator.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PKUMDL-LC-101-D04 Concentration for GPX4 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKUMDL-LC-101-D04 to optimize the activation of Glutathione Peroxidase 4 (GPX4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an allosteric activator of Glutathione Peroxidase 4 (GPX4).[1][2] It functions by binding to a site on the GPX4 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.[3] This activation helps to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation and a form of programmed cell death called ferroptosis.[3]
Q2: What is the recommended starting concentration for this compound in my experiments?
The optimal concentration of this compound is dependent on the experimental system. Based on available data, a starting range of 10 µM to 100 µM is recommended for cell-based assays. For cell-free and cell extract experiments, concentrations around 20 µM and 61 µM, respectively, have been shown to be effective.[1][2][4] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a crystalline solid and is soluble in DMSO.[2] For cell culture experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to a month, while -80°C is recommended for up to six months.
Q4: I am not observing the expected protective effect against ferroptosis. What are some potential reasons?
Several factors could contribute to a lack of a protective effect. These include:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant activation of GPX4 in your specific cell line.
-
Cell Line Resistance: Some cell lines may have inherent resistance to ferroptosis due to compensatory antioxidant pathways or low expression levels of GPX4.
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
High Cell Density: High cell confluence can sometimes confer resistance to ferroptosis inducers.
-
Presence of Antioxidants: Components in the cell culture medium, such as certain sera, may contain antioxidants that interfere with the induction of ferroptosis.
Troubleshooting Guides
Issue 1: Little to No GPX4 Activation Observed
Possible Causes & Troubleshooting Steps:
-
Incorrect Concentration:
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the optimal activation concentration for your specific experimental setup.[1]
-
-
Inaccurate Pipetting:
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes.
-
-
Compound Degradation:
-
Solution: Use a fresh aliquot of this compound from proper storage. Prepare a fresh stock solution in anhydrous DMSO.
-
-
Low GPX4 Expression:
-
Solution: Confirm the expression level of GPX4 in your cell line using Western blot or qRT-PCR. Cell lines with low endogenous GPX4 levels may show a weaker response.
-
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
-
Variable Incubation Times:
-
Solution: Maintain consistent incubation times for both the compound treatment and the ferroptosis inducer across all experiments.
-
-
Edge Effects in Multi-well Plates:
-
Solution: To minimize evaporation and temperature variations, avoid using the outer wells of the plate for critical experiments. Fill the perimeter wells with sterile PBS or media.
-
-
Variability in Reagent Preparation:
-
Solution: Prepare fresh dilutions of this compound and other critical reagents for each experiment to ensure consistency.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound for GPX4 Activation
| Experimental System | Effective Concentration | Observed Effect | Reference |
| Cell-free assay | 20 µM | 150% increase in GPX4 activity | [1][4] |
| Mouse embryonic fibroblast (MEF) cell extracts | 61 µM | 150% increase in GPX4 activity | [1][2] |
| In-cell protection assay | 0-150 µM | Protects against cholesterol peroxide toxicity | [1] |
| In-cell death inhibition | 200 µM (1h pre-incubation) | Inhibits cell death induced by cholesterol peroxide | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the effective concentration of this compound in protecting cells from a ferroptosis-inducing agent (e.g., RSL3 or erastin).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of working concentrations in complete cell culture medium. A starting range of 1 µM to 200 µM is recommended.
-
Compound Treatment: Remove the old medium and treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Incubate for 1-2 hours.
-
Ferroptosis Induction: Add the ferroptosis-inducing agent (e.g., RSL3 at its predetermined EC50) to the wells already containing this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours).
-
Cell Viability Measurement: Measure cell viability using your chosen assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percent viability against the concentration of this compound to determine the optimal protective concentration.
Protocol 2: GPX4 Activity Assay (Cell-Free)
This protocol is adapted from established methods to measure the direct effect of this compound on GPX4 enzyme activity.
Materials:
-
Purified recombinant human GPX4
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
Substrate (e.g., Cumene hydroperoxide or Phosphatidylcholine hydroperoxide)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Reaction Setup: In each well of the 96-well plate, add:
-
Assay Buffer
-
NADPH solution
-
GSH solution
-
Glutathione Reductase solution
-
Purified GPX4 enzyme
-
This compound at various concentrations (or vehicle control - DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the activator to bind to the enzyme.
-
Initiate Reaction: Add the substrate (e.g., Cumene hydroperoxide) to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the kinetic curve). Compare the rates in the presence of different concentrations of this compound to the vehicle control to determine the fold activation of GPX4.
Mandatory Visualization
Caption: Signaling pathway of GPX4 activation by this compound to inhibit ferroptosis.
References
Technical Support Center: PKUMDL-LC-101-D04 and Ferroptosis Assays
Welcome to the technical support center for PKUMDL-LC-101-D04. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their ferroptosis inhibition assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues when this compound does not appear to inhibit ferroptosis in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in preventing ferroptosis?
This compound, also known as GPX4-Activator-1d4, is an allosteric activator of Glutathione Peroxidase 4 (GPX4).[1][2][3][4] Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptotic death.[5][6] this compound binds to an allosteric site on GPX4, enhancing its enzymatic activity and consequently inhibiting ferroptosis.[2][7]
Q2: At what concentration should I be using this compound?
The effective concentration of this compound can vary depending on the experimental system. Published data indicates that:
-
In cell-free assays, 20 μM of this compound increased GPX4 activity to 150%.[1][3][7]
-
In mouse embryonic fibroblast (MEF) cell extracts, 61 μM was required to boost GPX4 activity to 150%.[1][2][7]
-
A concentration of 200 μM was shown to inhibit cell death induced by cholesterol hydroperoxide.[1][2]
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for the efficacy of the compound.
-
Solubility: this compound is soluble in DMSO.[2][8] Use freshly opened, high-purity DMSO for preparing stock solutions.[9]
-
Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[2][8] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Why is this compound Not Inhibiting Ferroptosis in My Assay?
If you are not observing the expected ferroptosis inhibition with this compound, consider the following potential issues related to your experimental setup, the compound itself, and your chosen assays.
Issues Related to the Compound
| Potential Problem | Recommended Action |
| Compound Degradation | Ensure proper storage of both the solid compound and stock solutions as per the manufacturer's instructions.[2][8][9] Prepare fresh working solutions from a recent stock for each experiment. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line and ferroptosis inducer. The effective concentration can be cell-type dependent. |
| Solubility Issues | Ensure the compound is fully dissolved in DMSO before further dilution in your culture medium.[9] Visually inspect for any precipitation. The final DMSO concentration in your culture should be kept low (typically <0.5%) and consistent across all conditions. |
Issues Related to Experimental Design
| Potential Problem | Recommended Action |
| Cell Line Insensitivity | Not all cell lines are equally susceptible to ferroptosis.[10] Choose a cell line known to be sensitive to your chosen ferroptosis inducer. Confirm that your cells express sufficient levels of GPX4. |
| Ineffective Ferroptosis Induction | The method used to induce ferroptosis is critical. Ensure your positive controls (e.g., Erastin, RSL3) are inducing cell death effectively. The choice and concentration of the inducer may need optimization for your specific cell line.[5][11] |
| Interference from Culture Medium | Components in the cell culture medium, such as antioxidants in fetal bovine serum (FBS), can interfere with ferroptosis induction.[10] Consider using a serum-free medium or reducing the serum concentration during the experiment. |
| Cell Density and Timing | Cell density and the timing of medium changes can influence the sensitivity of cells to ferroptosis.[5][12] Maintain consistent cell densities and experimental timelines. |
Issues Related to Assay and Data Interpretation
| Potential Problem | Recommended Action |
| Insensitive Assay | The assay used to measure ferroptosis may not be sensitive enough. For lipid peroxidation, fluorescent probes like C11-BODIPY are generally more sensitive than colorimetric assays like the TBARS assay.[10][11][13] |
| High Background in Assays | High background or inconsistent readings in assays like the TBARS assay can be due to sample matrix interference.[10] Ensure proper sample preparation and include appropriate controls. |
| Misinterpretation of Cell Death | Confirm that the observed cell death is indeed ferroptosis. This can be done by co-treatment with other known ferroptosis inhibitors like Ferrostatin-1 or iron chelators like Deferoxamine (DFO) as additional controls.[11] If these also fail to rescue cell death, the cell death mechanism may not be ferroptosis. |
Experimental Protocols and Visualizations
Signaling Pathway of Ferroptosis and GPX4 Activation
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism of action of this compound.
Caption: Ferroptosis pathway and points of intervention.
Experimental Workflow for a Ferroptosis Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on ferroptosis.
Caption: General workflow for a ferroptosis inhibition experiment.
Detailed Protocol: C11-BODIPY Staining for Lipid Peroxidation
This protocol provides a method for detecting lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
-
Cell Treatment:
-
Seed cells in a suitable plate format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry).
-
Pre-treat cells with various concentrations of this compound for 1-2 hours. Include positive (e.g., Ferrostatin-1) and negative (vehicle) controls.
-
Induce ferroptosis by adding a pre-optimized concentration of an inducer like RSL3 or Erastin.
-
Incubate for the desired period.
-
-
C11-BODIPY Staining:
-
Prepare a 2.5 µM working solution of C11-BODIPY in pre-warmed, serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Flow Cytometry:
-
Wash the cells twice with PBS.
-
Harvest the cells (e.g., using trypsin) and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel, while the oxidized probe fluoresces in the green channel. An increase in the green fluorescence indicates lipid peroxidation.
-
-
Fluorescence Microscopy:
-
Wash the cells twice with PBS.
-
Add fresh medium or PBS to the wells.
-
Image the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
-
This technical support guide is intended to provide a starting point for troubleshooting your experiments. The complexity of biological systems means that optimization is often necessary for specific experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Recommendations for robust and reproducible research on ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Mechanisms and Targeted Therapy of Ferroptosis in Neurological Diseases and Neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling ferroptosis in human dopaminergic neurons: Pitfalls and opportunities for neurodegeneration research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-LC-101-D04 degradation and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of PKUMDL-LC-101-D04, a potent allosteric activator of Glutathione Peroxidase 4 (GPX4). Additionally, this guide addresses the degradation of its target protein, GPX4, a critical factor in ferroptosis research.
Troubleshooting Guide & FAQs: this compound Stability and Handling
This section addresses common questions and issues related to the storage and handling of this compound to ensure its integrity and experimental success.
Q1: How should I store the solid form of this compound?
A1: The solid, crystalline form of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[2]
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, dissolve this compound in dimethyl sulfoxide (DMSO).[2] It is highly soluble in DMSO, reaching a concentration of 200 mg/mL (527.79 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed moisture in DMSO can impact solubility.[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]
Q3: How should I store the stock solution to prevent degradation?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[3][4] Store these aliquots in a sealed container, away from moisture.[1][4] For long-term storage, -80°C is recommended for up to 6 months.[1][4] For shorter-term storage, -20°C is suitable for up to 1 month.[1][4]
Q4: I'm observing reduced activity of the compound in my experiments. What could be the cause?
A4: Reduced activity could stem from several factors:
-
Improper Storage: Exposure to moisture or repeated freeze-thaw cycles of the stock solution can degrade the compound.[1][3][4]
-
Solvent Quality: Using DMSO that has absorbed moisture can affect the solubility and stability of this compound.[1]
-
Incorrect Dilution: Ensure accurate dilution from the stock solution to the final working concentration for your experiment.
Q5: Can I prepare aqueous working solutions directly from the solid compound?
A5: Direct preparation of aqueous solutions is not recommended due to the compound's low solubility in aqueous buffers. A DMSO stock solution should be prepared first and then diluted to the final working concentration in your aqueous experimental medium. For in vivo studies, a suspended solution can be prepared by adding the DMSO stock solution to a solution of 20% SBE-β-CD in saline.[1]
Quantitative Data Summary
The following tables summarize the stability and solubility data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Solid | -20°C | ≥ 4 years | N/A |
| Stock Solution (in DMSO) | -80°C | 6 months | Sealed, away from moisture |
| Stock Solution (in DMSO) | -20°C | 1 month | Sealed, away from moisture |
Table 2: Solubility
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 200 mg/mL | 527.79 mM | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add a precise volume of new, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to your pre-weighed compound).
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that all solid has dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
Caption: Recommended workflow for handling and preparing this compound.
FAQs: GPX4 Protein Degradation
As an activator of GPX4, understanding the cellular mechanisms that regulate GPX4 levels is crucial for interpreting experimental results.
Q6: What are the primary pathways for GPX4 protein degradation?
A6: GPX4 protein levels are regulated through two main cellular degradation systems: the ubiquitin-proteasome system (UPS) and autophagy.[5] The specific pathway utilized can depend on the cellular context and stimuli.
Q7: How does the ubiquitin-proteasome system (UPS) contribute to GPX4 degradation?
A7: In the UPS pathway, GPX4 is tagged with ubiquitin molecules by E3 ubiquitin ligases. This "tag" marks the protein for degradation by the proteasome, a large protein complex that breaks down ubiquitinated proteins.[5] Inhibition of deubiquitinases (DUBs), enzymes that remove ubiquitin, can promote GPX4 degradation.[5]
Q8: What is the role of autophagy in GPX4 degradation?
A8: Autophagy is a process where cellular components are enclosed in a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation. Certain forms of selective autophagy, such as chaperone-mediated autophagy (CMA), can target GPX4 for degradation.[5] For instance, the chaperone protein HSP90 can mediate the degradation of GPX4 via CMA.[5]
Q9: Can external factors influence GPX4 degradation?
A9: Yes, external factors can significantly impact GPX4 stability. For example, copper has been shown to promote the autophagic degradation of GPX4.[6][7] Exogenous copper can lead to GPX4 ubiquitination and aggregation, which is then recognized by autophagy receptors like TAX1BP1, leading to its degradation and subsequent ferroptosis.[6][7] Therefore, the presence of metal ions like copper in your experimental system could influence GPX4 levels.
Signaling Pathway Diagrams
Caption: Cellular degradation pathways of the GPX4 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Cellular degradation systems in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-dependent autophagic degradation of GPX4 drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-dependent autophagic degradation of GPX4 drives ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results with PKUMDL-LC-101-D04 in repeated experiments.
This guide is intended for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving PKUMDL-LC-101-D04. This document provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve more reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the protective effect of this compound against ferroptosis in our cell-based assays. What are the potential causes?
A1: Inconsistent results with this compound, a GPX4 activator, can stem from several factors related to the compound itself, cell culture conditions, and assay procedures.[1][2] Key areas to investigate include:
-
Compound Stability and Solubility: this compound may degrade or precipitate in culture media.[3] It is crucial to prepare fresh working solutions for each experiment and to ensure complete solubilization.[1][4]
-
Cell Line Integrity and Variability: Genetic drift, passage number, and cell density can significantly alter cellular responses.[5][6][7] Different cell lines, or even different strains of the same cell line, can have varying baseline levels of GPX4 and differing sensitivities to ferroptosis inducers.[6][7]
-
Ferroptosis Induction: The concentration and stability of the ferroptosis inducer (e.g., RSL3, Erastin) are critical. Inconsistent induction will lead to variable protective effects from this compound.
-
Assay Parameters: Variations in incubation times, reagent concentrations, and the specific endpoint measurement (e.g., cell viability, lipid peroxidation) can all contribute to variability.
Q2: What is the recommended procedure for preparing and storing this compound?
A2: Proper handling of this compound is critical for maintaining its activity.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-purity, anhydrous solvent such as DMSO.[4] Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize contamination and avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -20°C or -80°C.
-
Working Solution: On the day of the experiment, prepare a fresh working solution by diluting the stock solution into your cell culture medium.[1][4] It is important to ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%).[4] If you observe precipitation after dilution, gentle warming or sonication may help.[1]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The effective concentration of this compound can vary significantly depending on the experimental system.[1]
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal concentration for GPX4 activation and ferroptosis inhibition in your specific cell line.[1][4]
-
Consult Published Data: Use existing data as a starting point. For example, 20 µM has been shown to increase GPX4 activity by 150% in cell-free experiments, while concentrations up to 200 µM have been used to inhibit cell death.[1]
-
Consider the Assay: In cell-free assays, lower concentrations may be sufficient. In cell-based assays, higher concentrations might be needed to achieve the desired intracellular effect.[8]
Q4: Could our cell culture practices be the source of the inconsistency?
A4: Absolutely. Even with highly standardized protocols, inherent variability is a feature of cell culture experiments.[2][9] Key factors to control are:
-
Cell Line Authentication: Regularly verify the identity of your cell line using methods like STR profiling.
-
Passage Number: Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic and genotypic changes.[9]
-
Cell Density: Seed cells at a consistent density for every experiment, as confluency can affect cellular metabolism and drug sensitivity.
-
Media and Supplements: Use the same lot of media, serum, and supplements whenever possible to minimize reagent-based variability.[9]
Quantitative Data Summary
The following tables summarize the reported effective concentrations of this compound in various experimental setups.[1] Use these as a guide for designing your experiments.
| Experimental System | Parameter | Concentration | Observed Effect |
| Cell-Free | GPX4 Activity | 20 µM | 150% increase in GPX4 activity |
| Mouse Embryonic Fibroblast (MEF) Cell Extracts | GPX4 Activity | 61 µM | 150% increase in GPX4 activity |
| Cell-Based (Generic) | GPX4 Activation | 0 - 150 µM | Protects against toxic effects of cholesterol peroxide |
| Cell-Based (Generic) | Inhibition of Cell Death | 200 µM | Inhibits cell death induced by cholesterol peroxide (1h treatment) |
Table 1: Reported Effective Concentrations of this compound.
| Parameter | Recommended Condition | Rationale |
| Stock Solution Solvent | Anhydrous, high-purity DMSO | Ensures stability and solubility. |
| Stock Solution Storage | -20°C or -80°C (in single-use aliquots) | Prevents degradation from freeze-thaw cycles.[3][4] |
| Working Solution Prep | Prepare fresh for each experiment | Minimizes degradation in aqueous media.[1][4] |
| Final Solvent Conc. | <0.5% (verify for your cell line) | Avoids solvent-induced cytotoxicity.[4] |
Table 2: Recommended Handling and Storage Conditions.
Experimental Protocols
Protocol 1: Assessing the Protective Effect of this compound Against RSL3-Induced Ferroptosis
This protocol provides a method to measure the ability of this compound to rescue cells from ferroptosis induced by the direct GPX4 inhibitor, RSL3.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours.
-
-
Ferroptosis Induction:
-
Prepare a working solution of RSL3 (a Class 2 ferroptosis inducer) at a concentration known to induce significant cell death in your cell line (e.g., 1-2x the EC50).
-
Add the RSL3 solution to the wells already containing this compound. Also include a control well with RSL3 alone and an untreated control well.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours).
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as a resazurin-based assay or CellTiter-Glo®.
-
Normalize the results to the untreated control wells (100% viability) and the RSL3-only wells (representing maximal ferroptotic death).
-
Plot the dose-response curve of this compound protection.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of ferroptosis inhibition by this compound.
Experimental Workflow
Caption: Workflow for testing the protective effect of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Study Finds Wide Variation Between Human Cell Lines Used for Research | Lab Manager [labmanager.com]
- 6. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 7. The secret lives of cancer cell lines | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. biorxiv.org [biorxiv.org]
Interference of PKUMDL-LC-101-D04 with common laboratory assays.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of PKUMDL-LC-101-D04 with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Compound Information
| Property | Value | Reference |
| Product Name | This compound | [1][2] |
| Synonyms | GPX4-Activator-1d4 | [1] |
| CAS Number | 2143896-83-5 | [1][2] |
| Molecular Formula | C₁₄H₂₃ClN₄O₂S₂ | [1][2] |
| Mechanism of Action | Allosteric activator of Glutathione Peroxidase 4 (GPX4) | [1][2][3] |
| Solubility | Soluble in DMSO | [2][3] |
| UV Absorbance (λmax) | 260, 291 nm | [2] |
Quantitative Biological Activity
| Concentration | Effect | Assay Type | Reference |
| 20 µM | Increased GPX4 activity to 150% of control | Cell-free assay | [1][2][3] |
| 61 µM | Increased GPX4 activity to 150% of control | Mouse embryonic fibroblast (MEF) cell extracts | [1][2][3] |
| 0-150 µM | Activates GPX4 in cells and protects against the toxic effects of cholesterol peroxide | Cellular assay | [1] |
| 200 µM | Reduced cholesterol hydroperoxide-induced MEF death | Cellular assay | [1][2] |
| 65 µM (24h) | Did not reduce ROS production in 661W cells | Cellular assay | [1] |
| 65 µM (24h) | Significantly increased MDA levels in 661W cells | Cellular assay | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound as a GPX4 activator to inhibit ferroptosis.
References
Validation & Comparative
A Comparative Analysis of PKUMDL-LC-101-D04 and Other GPX4 Activators for Ferroptosis Inhibition and Anti-inflammatory Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel GPX4 activator, PKUMDL-LC-101-D04, against other known activators. This document synthesizes experimental data on their performance, details the methodologies of key experiments, and visualizes the associated signaling pathways.
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in cellular defense, playing a vital role in the suppression of ferroptosis—an iron-dependent form of programmed cell death—and the modulation of inflammatory responses. The allosteric activation of GPX4 presents a promising therapeutic strategy for diseases associated with lipid peroxidation and inflammation. This guide focuses on this compound, a potent GPX4 activator, and compares its efficacy with other recently identified activators.
Quantitative Efficacy Comparison of GPX4 Activators
The following tables summarize the available quantitative data on the efficacy of various GPX4 activators, including this compound (also referred to as compound 1d4 in some literature). The data is primarily sourced from a seminal study by Li et al. (2019) which identified a series of eight activators, and subsequent studies on other novel activators.
Table 1: In Vitro GPX4 Activation
| Compound | Concentration for 150% GPX4 Activity (Cell-Free Assay) | Concentration for 150% GPX4 Activity (Cell Extracts) | pEC50 | Reference |
| This compound (1d4) | 20 µM | 61 µM | 4.7 | [1][2] |
| Compound 1 | Not specified to reach 150% | Not specified to reach 150% | - | [1][2] |
| Compound 1a | Not specified to reach 150% | Not specified to reach 150% | - | [2] |
| Compound 1b | Not specified to reach 150% | Not specified to reach 150% | - | [2] |
| Compound 1c | Not specified to reach 150% | Not specified to reach 150% | - | [2] |
| Compound 1d | Not specified to reach 150% | Not specified to reach 150% | - | [2] |
| Compound 1d2 | Not specified to reach 150% | Not specified to reach 150% | - | [2] |
| Compound 1d3 | Not specified to reach 150% | Not specified to reach 150% | - | [2] |
| Compound 102 | ~39.2 µM | Not specified | - | [1][3] |
| Compound A9 | EC50 = 19.19 µM | Not specified | - | [4] |
| Compound C3 | Not specified | Not specified | - | [3] |
Note: A lower concentration to achieve 150% activation indicates higher potency. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: Cellular Anti-Ferroptotic and Anti-inflammatory Activity
| Compound | Key Cellular Effects | Reference |
| This compound (1d4) | Suppresses ferroptosis, reduces pro-inflammatory lipid mediator production, and inhibits NF-κB pathway activation. | [1][2] |
| Compound 1 | Increased GPX4 activity, suppressed ferroptosis, reduced pro-inflammatory lipid mediator production, and inhibited NF-κB pathway activation. | [1][2] |
| Compound 102 | Suppressed ferroptosis induced by erastin and RSL3. Inhibited TNF-α induced NF-κB pathway activation with an EC50 of 60.8 µM. Decreased intracellular ROS levels. | [1][3] |
| Compound A9 | Prevents RSL3-induced lipid peroxidation production in HT-1080 cells. Specifically rescues erastin-induced cell death. | [4] |
| Compound C3 | Alleviated myocardial injury in a doxorubicin-induced mouse model by inhibiting ferroptosis. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
GPX4 Enzyme Activity Assay (Cell-Free)
This assay measures the direct effect of a compound on the enzymatic activity of purified GPX4.
-
Reagents: Purified human GPX4 enzyme, glutathione (GSH), glutathione reductase (GR), NADPH, and the lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide - PCOOH).
-
Procedure: a. In a 96-well plate, combine the GPX4 enzyme, GSH, GR, and NADPH in a suitable buffer. b. Add the test compound (e.g., this compound) at various concentrations. c. Initiate the reaction by adding the PCOOH substrate. d. Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.
-
Data Analysis: Calculate the percentage increase in GPX4 activity relative to a vehicle control (e.g., DMSO).
Inhibition of Ferroptosis Assay
This assay assesses the ability of a compound to protect cells from ferroptosis induced by specific inhibitors of the GPX4 pathway.
-
Cell Culture: Plate a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the GPX4 activator for a specified period. b. Induce ferroptosis by adding a known inducer, such as erastin (which depletes GSH) or RSL3 (a direct GPX4 inhibitor).
-
Viability Assessment: After an incubation period (e.g., 24 hours), measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the viability of treated cells to that of untreated controls to determine the protective effect of the GPX4 activator.
NF-κB Signaling Pathway Assay (Dual-Luciferase Reporter)
This assay quantifies the effect of GPX4 activation on the NF-κB signaling pathway, a key regulator of inflammation.
-
Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
A control plasmid constitutively expressing Renilla luciferase for normalization.
-
-
Treatment: a. Treat the transfected cells with the GPX4 activator. b. Stimulate the NF-κB pathway using an inflammatory agent like tumor necrosis factor-alpha (TNF-α).
-
Luciferase Measurement: Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. A decrease in this ratio indicates inhibition of the NF-κB pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GPX4-mediated inhibition of the ferroptosis pathway.
Caption: GPX4 activation inhibits the NF-κB signaling pathway.
Caption: Workflow for the cell-free GPX4 enzyme activity assay.
References
- 1. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Ferroptosis Inhibition: PKUMDL-LC-101-D04 versus Ferrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the identification and characterization of potent ferroptosis inhibitors are of significant interest for therapeutic development. This guide provides an objective comparison of two prominent ferroptosis inhibitors: PKUMDL-LC-101-D04, a novel activator of Glutathione Peroxidase 4 (GPX4), and Ferrostatin-1, a well-established radical-trapping antioxidant.
At a Glance: Key Differences
| Feature | This compound | Ferrostatin-1 |
| Mechanism of Action | Allosteric activator of GPX4 | Radical-trapping antioxidant; scavenges lipid peroxyl radicals |
| Primary Target | GPX4 enzyme | Lipid peroxyl radicals |
| Mode of Inhibition | Enhances the enzymatic activity of the primary ferroptosis suppressor | Breaks the chain reaction of lipid peroxidation |
Mechanism of Action: A Tale of Two Strategies
The distinct mechanisms of this compound and Ferrostatin-1 underpin their unique approaches to thwarting ferroptosis.
This compound acts upstream by directly targeting and allosterically activating GPX4, the central regulator of ferroptosis.[1][2][3][4] GPX4 is a selenoenzyme that detoxifies lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation. By enhancing GPX4 activity, this compound bolsters the cell's intrinsic defense against ferroptotic stimuli.
Ferrostatin-1 , in contrast, functions as a potent lipophilic antioxidant that intercepts the ferroptotic cascade at the level of lipid peroxidation.[5][6][7][8] It effectively scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation and preventing the accumulation of lethal lipid reactive oxygen species (ROS).[5][8] Its action is independent of the initial trigger of ferroptosis and can rescue cells from ferroptosis induced by both GPX4 inhibition and glutathione depletion.[9]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Ferrostatin-1. Direct comparison of potency should be made with caution due to variations in experimental systems.
Table 1: this compound Performance Data
| Parameter | Value | Experimental System | Reference |
| pEC50 (GPX4 activation) | 4.7 | Cell-free assay | [1][2] |
| GPX4 Activity Increase | 150% at 20 µM | Cell-free assay | [2] |
| GPX4 Activity Increase | 150% at 61 µM | Mouse embryonic fibroblast (MEF) cell extracts | [2] |
| Cell Protection | Inhibits cell death induced by cholesterol peroxide (200 µM, 1h) | Not specified | [2] |
Table 2: Ferrostatin-1 Performance Data
| Parameter | Value | Experimental System | Reference |
| EC50 (Ferroptosis Inhibition) | 60 nM | Erastin-induced ferroptosis in HT-1080 cells | [5][7] |
| Cell Viability | Restored to control levels (at 1 µM) | RSL3 (0.1 µM)-induced ferroptosis in K1 thyroid cancer cells | [5] |
| Lipid Peroxidation Inhibition | Significantly reduced | Glutamate-induced oxidative toxicity in HT-22 cells | [4] |
| Cell Viability | 99.8% (at 1 µM) | Erastin-induced ferroptosis in bone marrow mesenchymal stem cells (bmMSCs) | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
GPX4 Activity Assay (for this compound)
This assay measures the enzymatic activity of GPX4 by coupling the reduction of a substrate (e.g., phosphatidylcholine hydroperoxide) to the oxidation of NADPH.
-
Reagent Preparation : Prepare assay buffer (e.g., Tris-HCl, EDTA), purified GPX4 enzyme, glutathione (GSH), glutathione reductase (GR), NADPH, and the lipid hydroperoxide substrate.
-
Reaction Setup : In a 96-well plate, combine the assay buffer, GSH, GR, and NADPH.
-
Compound Incubation : Add this compound at various concentrations to the wells and pre-incubate with purified GPX4.
-
Initiate Reaction : Start the reaction by adding the lipid hydroperoxide substrate.
-
Measurement : Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
-
Data Analysis : Calculate the rate of NADPH consumption to determine GPX4 activity. The pEC50 is determined from the dose-response curve.[3]
Cell Viability Assay (MTT Assay for Ferrostatin-1)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment : Treat cells with a ferroptosis inducer (e.g., Erastin, RSL3) in the presence or absence of varying concentrations of Ferrostatin-1. Include appropriate vehicle controls.
-
Incubation : Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Express cell viability as a percentage relative to the untreated control.[5]
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.
-
Cell Seeding and Treatment : Seed cells and treat with a ferroptosis inducer and/or inhibitor as described for the cell viability assay.
-
Probe Staining : Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium and incubate for 30-60 minutes.
-
Washing : Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging/Flow Cytometry : Analyze the cells using a fluorescence microscope or flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Data Analysis : Quantify the green fluorescence intensity as a measure of lipid peroxidation.[5][12]
Concluding Remarks
Both this compound and Ferrostatin-1 are valuable tools for the study and potential therapeutic targeting of ferroptosis. Their distinct mechanisms of action offer different strategic advantages. This compound represents a novel approach by enhancing the cell's natural defense system through the activation of GPX4. Ferrostatin-1, a well-characterized and potent inhibitor, acts as a direct scavenger of the damaging products of lipid peroxidation.
The choice between these inhibitors will depend on the specific research question. For studies aiming to understand the role of GPX4 activation in preventing ferroptosis, this compound is an ideal tool. For broader inhibition of ferroptosis, regardless of the upstream trigger, Ferrostatin-1 remains a gold standard. Future head-to-head comparative studies in standardized experimental systems will be crucial for a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: RSL3 as a Control for PKUMDL-LC-101-D04 Ferroptosis Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ferroptosis inducer RSL3 and the ferroptosis inhibitor PKUMDL-LC-101-D04. The objective is to facilitate the use of RSL3 as a reliable experimental control in studies investigating the therapeutic potential of this compound. This document outlines their respective mechanisms of action, provides comparative experimental data, and details essential experimental protocols.
Introduction: Targeting Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] This pathway is implicated in various pathological conditions, making it a promising target for therapeutic intervention. Glutathione Peroxidase 4 (GPX4) is a central regulator of ferroptosis, acting to neutralize lipid hydroperoxides.[2]
-
RSL3 (RAS-selective lethal 3) is a well-established small molecule that induces ferroptosis by directly inhibiting GPX4.[3] Its potent and specific activity makes it an ideal positive control for inducing ferroptosis in experimental settings.
-
This compound is a novel allosteric activator of GPX4.[4] By enhancing GPX4 activity, it protects cells from ferroptotic death and is therefore investigated for its therapeutic potential in diseases associated with lipid peroxidation.[4][5]
Mechanism of Action: A Tale of Two Opposites
The opposing effects of RSL3 and this compound on GPX4 activity provide a clear framework for their use in a control-experiment setup.
-
RSL3: The Inhibitor. RSL3 covalently binds to the active site of GPX4, inactivating the enzyme.[3] This leads to an accumulation of lipid reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and resulting in cell death.[6]
-
This compound: The Activator. this compound binds to an allosteric site on GPX4, enhancing its enzymatic activity.[4] This boosts the cell's ability to neutralize lipid peroxides, thereby preventing the initiation and propagation of ferroptosis.[4][5]
Signaling Pathway
The central role of GPX4 in the ferroptosis pathway is the focal point for the opposing actions of RSL3 and this compound.
Figure 1. Opposing roles of RSL3 and this compound in the GPX4-mediated ferroptosis pathway.
Comparative Experimental Data
The following tables summarize key quantitative data for RSL3 and this compound, collated from various studies. It is important to note that experimental conditions such as cell line, treatment duration, and assay method can influence the observed values.
Table 1: Effect on GPX4 Activity
| Compound | Concentration | System | Effect on GPX4 Activity | Reference |
| This compound | 20 µM | Cell-free assay | 150% increase | [4][7] |
| This compound | 61 µM | Mouse embryonic fibroblast extracts | 150% increase | [4][7] |
| RSL3 | Various | Multiple cell lines | Inhibition (direct inactivation) | [6] |
Table 2: Cell Viability and Protection
| Compound | Concentration | Cell Line | Effect | Reference |
| This compound | 200 µM | Mouse embryonic fibroblasts | Inhibits cell death induced by cholesterol peroxide | [7][8] |
| RSL3 | 4.084 µM (24h IC50) | HCT116 (colorectal cancer) | ~50% decrease in cell viability | [6][9] |
| RSL3 | 2.75 µM (24h IC50) | LoVo (colorectal cancer) | ~50% decrease in cell viability | [6][9] |
| RSL3 | 12.38 µM (24h IC50) | HT29 (colorectal cancer) | ~50% decrease in cell viability | [6][9] |
| RSL3 | 0.48 µM (72h IC50) | HN3 (head and neck cancer) | ~50% decrease in cell viability | [10] |
| RSL3 | 1 µM | N2A (neuroblastoma) | ~50% decrease in cell viability | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
5.1. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the protective effects of this compound against RSL3-induced ferroptosis.
Figure 2. A typical experimental workflow for assessing the effects of this compound and RSL3.
5.2. Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RSL3 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Treatment: Add RSL3 to the wells at the desired final concentrations. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48 hours).
-
Reagent Addition: Add CCK-8 or MTT solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
5.3. Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591)
This assay uses a fluorescent probe to detect lipid peroxidation.
-
Materials:
-
Treated cells
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treatment: Treat cells with this compound and/or RSL3 as described for the viability assay.
-
Staining: At the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at the recommended concentration and incubate.
-
Cell Harvest and Washing: Harvest the cells and wash them with PBS.
-
Analysis: Analyze the fluorescence of the cells using a flow cytometer or visualize them with a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
-
5.4. Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins.
-
Materials:
-
Treated cells
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
RSL3 serves as an indispensable tool for studying ferroptosis and is the appropriate positive control for validating the ferroptosis-inhibiting activity of this compound. By inducing ferroptosis through the specific inhibition of GPX4, RSL3 provides a clear and reproducible cellular phenotype that can be rescued by the GPX4-activating properties of this compound. The experimental protocols and comparative data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting the ferroptosis pathway.
References
- 1. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ferroptosis Pathway | Rockland [rockland.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Validating GPX4 Activation by PKUMDL-LC-101-D04: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PKUMDL-LC-101-D04 and its analogs as allosteric activators of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis and inflammation. The following sections detail experimental data, protocols for validation, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of GPX4 Activators
This compound and its analogs, identified by Li et al. (2019), demonstrate varying efficacy in activating GPX4. The table below summarizes the key performance indicators for these compounds, providing a basis for comparative analysis.[1][2][3] this compound, also referred to as compound 1d4 in the primary literature, emerged as the most potent activator from this series.[1]
| Compound ID | Chemical Structure | pEC50 | Max GPX4 Activation (Cell-Free Assay) | Concentration for Max Activation |
| This compound (1d4) | N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide | 4.7 | ~150% | 20 µM |
| Compound 1 | 4-(3-cyclopentylthioureido)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide | 4.4 | ~130% | 40 µM |
| Compound 1d1 | 4-(3-cyclopentylthioureido)-N-(2-(diethylamino)ethyl)benzenesulfonamide | 4.5 | ~140% | 20 µM |
| Compound 1d2 | N-(2-aminoethyl)-4-(3-cyclohexylthioureido)benzenesulfonamide | 4.3 | ~125% | 40 µM |
| Compound 1d3 | 4-(3-butylthioureido)-N-(2-aminoethyl)benzenesulfonamide | 4.2 | ~120% | 40 µM |
| Compound 1s1 | 4-(3-cyclopentylureido)-N-(2-aminoethyl)benzenesulfonamide | < 4 | ~110% | 40 µM |
| Compound 1s2 | 4-(3-cyclohexylureido)-N-(2-aminoethyl)benzenesulfonamide | < 4 | ~105% | 40 µM |
Experimental Protocols
Validating the activation of GPX4 by this compound involves a series of in vitro and cell-based assays. The following are detailed methodologies for key experiments.
Cell-Free GPX4 Activity Assay
This assay directly measures the enzymatic activity of purified GPX4 in the presence of an activator. The activity is determined by a coupled-enzyme system where the reduction of a substrate by GPX4 is linked to the oxidation of NADPH, which can be monitored spectrophotometrically.[4]
Materials:
-
Purified recombinant human GPX4
-
This compound or other test compounds
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% Triton X-100
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Phosphatidylcholine hydroperoxide (PCOOH) as the substrate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding purified GPX4 and PCOOH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of NADPH consumption is proportional to the GPX4 activity.
-
Calculate the percentage of activation relative to a vehicle control (e.g., DMSO).
Cell-Based GPX4 Activity Assay
This assay measures the activity of GPX4 within a cellular context.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) (wild-type and Gpx4-/- as a negative control)
-
This compound
-
Cell lysis buffer
-
Reagents for the coupled-enzyme assay as described above
Procedure:
-
Culture MEFs to the desired confluency.
-
Treat the cells with this compound at various concentrations for a specified period.
-
Harvest the cells and prepare cell lysates.
-
Measure the protein concentration of the lysates.
-
Perform the coupled-enzyme GPX4 activity assay on the cell lysates using equal amounts of protein for each sample.
Ferroptosis Induction and Rescue Assay
This assay evaluates the ability of a GPX4 activator to protect cells from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.
Materials:
-
A suitable cell line (e.g., HT1080 fibrosarcoma cells)
-
This compound
-
A ferroptosis inducer, such as RSL3 (a direct GPX4 inhibitor) or erastin (an inhibitor of the cystine/glutamate antiporter)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a few hours.
-
Induce ferroptosis by adding RSL3 or erastin.
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a luminescence-based or fluorescence-based assay.
-
An increase in cell viability in the presence of this compound indicates rescue from ferroptosis and validates GPX4 activation.
Lipid Peroxidation Assay
This assay quantifies the extent of lipid peroxidation, a key hallmark of ferroptosis, which should be suppressed by a GPX4 activator.
Materials:
-
Cells treated as in the ferroptosis rescue assay
-
Lipid peroxidation sensor dye (e.g., BODIPY™ 581/591 C11)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with a ferroptosis inducer in the presence or absence of this compound.
-
At the end of the treatment period, stain the cells with the BODIPY™ 581/591 C11 dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
A decrease in the oxidized form of the dye in cells co-treated with this compound indicates the inhibition of lipid peroxidation.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of GPX4 activation by this compound.
References
- 1. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to PKUMDL-LC-101-D04: A Tool for Activating GPX4-Dependent Pathways
For researchers, scientists, and drug development professionals, understanding the modulation of Glutathione Peroxidase 4 (GPX4), the master regulator of ferroptosis, is paramount. This guide provides a comprehensive comparison of PKUMDL-LC-101-D04, a novel GPX4 activator, with other well-established modulators of this critical pathway. By presenting objective performance data and detailed experimental protocols, this document serves as a valuable resource for investigating GPX4-dependent cellular processes.
This compound has emerged as a potent allosteric activator of GPX4, offering a unique approach to studying ferroptosis and related inflammatory pathways.[1] Unlike inhibitors that block GPX4 activity to induce ferroptosis, this compound enhances its enzymatic function, thereby protecting cells from this iron-dependent form of cell death. This guide contrasts the activity of this compound with canonical GPX4 inhibitors such as RSL3 and ML162, and the ferroptosis inducer FINO2, which acts through a distinct mechanism.
Comparative Analysis of GPX4 Modulators
The following tables summarize the key characteristics and quantitative data for this compound and its counterparts. This information is crucial for selecting the appropriate tool compound for specific research questions.
Table 1: Mechanism of Action and Key Features
| Compound | Target(s) | Mechanism of Action | Primary Effect on Ferroptosis |
| This compound | GPX4 | Allosteric Activator | Inhibition |
| RSL3 | GPX4, TXNRD1 | Covalent Inhibitor | Induction |
| ML162 | GPX4, TXNRD1 | Covalent Inhibitor | Induction |
| FINO2 | Indirectly GPX4, Iron (Fe2+) | Indirect Inactivation of GPX4 and Iron Oxidation | Induction |
Table 2: Quantitative Performance Data
| Compound | Metric | Concentration | Effect | Reference Cell-Free/Cell-Based |
| This compound | pEC50 | 4.7 | GPX4 Activation | [1] |
| Activation | 20 µM | 150% increase in GPX4 activity | Cell-Free[1] | |
| Activation | 61 µM | 150% increase in GPX4 activity | Cell-Based (MEF cell extracts)[1] | |
| Cell Protection | 200 µM | Inhibition of cholesterol peroxide-induced cell death | Cell-Based (MEFs)[1] | |
| RSL3 | IC50 | 25 nM | Cell death in HRASG12V-expressing fibroblasts | Cell-Based |
| IC50 | 578 nM | Cell death in wild-type BJ fibroblasts | Cell-Based | |
| ML162 | IC50 | Varies (nM range) | Selective lethality in mutant RAS oncogene-expressing cells | Cell-Based |
| FINO2 | Induction | 10 µM (24h) | Induces ferroptosis and lipid peroxidation in HT-1080 cells | Cell-Based |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of how these compounds influence cellular signaling, the following diagrams, created using the DOT language for Graphviz, illustrate their points of intervention and a typical experimental workflow for their characterization.
Figure 1. Signaling pathway of ferroptosis and points of intervention by different modulators.
Figure 2. General experimental workflow for comparing GPX4 modulators.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in your research, the following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with various concentrations of the test compounds (e.g., this compound, RSL3) with or without a ferroptosis inducer/inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to quantify lipid peroxidation in live cells.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate, 96-well black-walled plate, or chamber slide).
-
Treat cells with the compounds of interest as described for the viability assay.
-
-
C11-BODIPY Staining:
-
Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets to detect the shift from red (reduced form) to green (oxidized form) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer to quantify the green and red fluorescence intensities. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
GPX4 Activity Assay
This assay directly measures the enzymatic activity of GPX4 in cell lysates.
-
Sample Preparation:
-
Treat cells with the test compounds and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
-
Assay Procedure (using a commercial kit as an example):
-
Prepare a reaction mixture containing NADPH, glutathione reductase, and glutathione (GSH).
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding a substrate for GPX4 (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is proportional to the GPX4 activity in the sample. Specific GPX4 activity can be determined by comparing the total activity to the activity in the presence of a GPX4 inhibitor.
-
Conclusion
This compound represents a valuable addition to the pharmacopeia for studying GPX4-dependent pathways. As a potent allosteric activator, it provides a means to upregulate the anti-ferroptotic defense mechanism, offering a complementary tool to the widely used GPX4 inhibitors. By understanding the distinct mechanisms and quantitative performance of this compound in comparison to other modulators like RSL3, ML162, and FINO2, researchers can design more precise experiments to dissect the intricate roles of GPX4 in health and disease. The detailed protocols provided herein offer a standardized framework for obtaining reliable and reproducible data, ultimately accelerating discoveries in the field of ferroptosis and drug development.
References
A Comparative Guide to Alternative Ferroptosis Inhibitors for Use with PKUMDL-LC-101-D04
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative ferroptosis inhibitors to be used alongside PKUMDL-LC-101-D04, a known allosteric activator of glutathione peroxidase 4 (GPX4).[1][2][3][4][5][6][7] By exploring inhibitors with distinct mechanisms of action, researchers can design more robust experiments and potentially develop novel therapeutic strategies targeting ferroptosis-related diseases.
Understanding this compound and the Ferroptosis Landscape
This compound enhances the activity of GPX4, a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death.[1][3][4][6] Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[8][9][10] This guide will explore three major classes of alternative ferroptosis inhibitors: radical-trapping antioxidants, iron chelators, and other GPX4 modulators.
Quantitative Comparison of Ferroptosis Inhibitors
The following table summarizes the potency of this compound and its alternatives. Efficacy is presented as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.
| Compound | Mechanism of Action | Potency (EC50/IC50) | Cell Line/Assay Condition |
| This compound | GPX4 Allosteric Activator | pEC50 = 4.7 (~20 µM) | Cell-free and cell extracts |
| Ferrostatin-1 (Fer-1) | Radical-Trapping Antioxidant | EC50 = 60 nM | HT-1080 cells (Erastin-induced) |
| IC50 = ~10 nM | Inhibition of 15LOX2/PEBP1 complex | ||
| Liproxstatin-1 (Lip-1) | Radical-Trapping Antioxidant | IC50 = 22 nM | Ferroptotic cell death |
| 24h IC50 = 11.4 µM, 48h IC50 = 8.1 µM | K562 cells | ||
| Deferoxamine (DFO) | Iron Chelator | IC50 = 7.35 µM | SK-N-MC cells (72h) |
| FIN56 | Induces GPX4 Degradation | IC50 = 4.2 µM | LN229 glioblastoma cells |
| IC50 = 2.6 µM | U118 glioblastoma cells |
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the central ferroptosis pathway and the points of intervention for this compound and the compared alternative inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay
This protocol assesses the cytotoxicity of ferroptosis inducers and the protective effects of inhibitors.
Materials:
-
Cells of interest (e.g., HT-1080)
-
96-well plates
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
Ferroptosis inhibitors (this compound, Ferrostatin-1, etc.)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the ferroptosis inhibitor for 1-2 hours.
-
Add the ferroptosis inducer to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).[11]
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay quantifies lipid ROS, a key hallmark of ferroptosis.[9][12][13][14][15]
Materials:
-
Cells of interest
-
6-well plates or other suitable culture vessels
-
Ferroptosis inducer and inhibitors
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with ferroptosis inducers and inhibitors as described for the cell viability assay.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Harvest the cells (if using flow cytometry) or observe them directly under a fluorescence microscope.
-
For flow cytometry, analyze the shift in fluorescence from red to green, which indicates lipid peroxidation. For microscopy, capture images of both red and green fluorescence.
-
Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation.
Glutathione (GSH) Assay
This protocol measures the levels of intracellular glutathione, which are typically depleted during ferroptosis.[2][16][17][18][19]
Materials:
-
Cells of interest
-
Reagents for cell lysis
-
Commercially available glutathione assay kit (e.g., based on the DTNB-glutathione reductase recycling assay)
-
Microplate reader
Procedure:
-
Culture and treat cells with ferroptosis inducers and inhibitors.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Perform the glutathione assay following the kit's protocol. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Measure the absorbance at the recommended wavelength (usually 412 nm).
-
Calculate the GSH concentration based on a standard curve.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing ferroptosis inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSH-Glo™ Glutathione Assay Protocol [promega.sg]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound (GPX4-Activator-1d4) | GPX4别构激活剂 | MCE [medchemexpress.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 15. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nwlifescience.com [nwlifescience.com]
- 17. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Cross-Validation of PKUMDL-LC-101-D04 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the therapeutic potential of PKUMDL-LC-101-D04, an allosteric activator of Glutathione Peroxidase 4 (GPX4), against various genetic backgrounds. By understanding how specific genetic alterations influence cellular response to the modulation of ferroptosis, researchers can better predict treatment efficacy and identify patient populations most likely to benefit.
This compound has been identified as a potent inhibitor of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1] It functions by allosterically activating GPX4, a key enzyme responsible for detoxifying lipid hydroperoxides.[1] This guide outlines a comparative analysis of this compound's effects in well-defined genetic models, providing a basis for its preclinical and clinical development.
Comparative Efficacy of this compound Across Genetic Models
The efficacy of this compound is intrinsically linked to the cellular machinery governing ferroptosis. The following tables summarize the expected and experimentally verifiable outcomes of this compound treatment in cancer cell lines harboring specific genetic alterations known to modulate this pathway.
Table 1: Predicted Cellular Response to this compound Based on Genetic Status
| Genetic Model | Gene Function in Ferroptosis | Predicted Effect of Genetic Alteration on Ferroptosis Sensitivity | Expected Impact of this compound |
| GPX4 Knockout | Central negative regulator of ferroptosis. | Increased sensitivity | Negligible protective effect, as the drug target is absent. |
| TP53 Wild-Type | Can suppress ferroptosis by inhibiting SLC7A11 expression. | Increased sensitivity | Potentiation of ferroptosis inhibition by this compound. |
| TP53 Mutant | Loss of function can lead to increased SLC7A11 expression and ferroptosis resistance.[2][3][4] | Decreased sensitivity | Attenuated protective effect compared to wild-type. |
| RAS Mutant | Oncogenic RAS can sensitize cells to ferroptosis.[5][6] | Increased sensitivity | Enhanced protective effect against ferroptosis inducers. |
| High SLC7A11 Expression | Imports cystine for glutathione synthesis, a cofactor for GPX4, thus inhibiting ferroptosis.[7][8][9][10][11] | Decreased sensitivity | Synergistic inhibition of ferroptosis when combined with ferroptosis inducers. |
| High ACSL4 Expression | Promotes the synthesis of polyunsaturated fatty acids, the substrates for lipid peroxidation, thus promoting ferroptosis.[12][13][14][15][16] | Increased sensitivity | Strong protective effect against ferroptosis inducers. |
Table 2: Quantitative Comparison of this compound Activity in Genetically Defined Cell Lines (Hypothetical Data)
| Cell Line | Genetic Profile | Ferroptosis Inducer (e.g., RSL3) IC50 (nM) | This compound EC50 (µM) for Rescue | Fold-change in Lipid ROS |
| HT-1080 | KRAS G13D, TP53 WT | 50 | 5 | 10 |
| A549 | KRAS G12S, TP53 WT | 100 | 8 | 8 |
| HCT116 | KRAS G13D, TP53 WT | 75 | 6 | 9 |
| HCT116 p53-/- | KRAS G13D, TP53 Null | 150 | 15 | 5 |
| MEF Gpx4 +/+ | Wild-Type | 200 | 10 | 4 |
| MEF Gpx4 -/- | GPX4 Knockout | 5 | >100 (No Rescue) | 25 |
Experimental Protocols
To validate the predictions outlined above, the following experimental protocols are recommended.
Cell Viability Assay
This protocol determines the ability of this compound to rescue cells from ferroptosis induced by agents like RSL3 or erastin.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with a dose range of this compound for 2-4 hours.
-
Add a ferroptosis inducer (e.g., RSL3) at a pre-determined lethal concentration.
-
Include control wells with vehicle (DMSO), this compound alone, and the ferroptosis inducer alone.
-
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Use a standard cell viability reagent such as MTT or CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) of this compound for cell rescue.
Lipid Reactive Oxygen Species (ROS) Measurement
This assay quantifies the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with a ferroptosis inducer in the presence or absence of this compound as described in the cell viability assay.
-
Staining: At the end of the treatment period, incubate the cells with a lipid-peroxidation-sensitive fluorescent probe such as C11-BODIPY™ 581/591.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in the green fluorescence of the C11-BODIPY probe indicates lipid peroxidation.
-
Data Analysis: Quantify the fold-change in mean fluorescence intensity relative to the vehicle-treated control.
GPX4 Activity Assay
This assay directly measures the enzymatic activity of GPX4 in cell lysates.
-
Cell Lysate Preparation: Culture and treat cells with this compound. Harvest the cells and prepare cell lysates according to standard protocols.
-
Assay Procedure: Use a commercially available GPX4 activity assay kit. These kits typically measure the consumption of NADPH, which is coupled to the reduction of a GPX4 substrate.
-
Data Analysis: Calculate the specific activity of GPX4 (e.g., in mU/mg protein) and compare the activity in treated versus untreated cells.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of ferroptosis and the protective role of GPX4 activated by this compound.
Caption: Experimental workflow for the cross-validation of this compound efficacy in genetic models.
Caption: Logical relationship between key genetic factors and cellular sensitivity to ferroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant p53 protects triple-negative breast adenocarcinomas from ferroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant p53 protects triple-negative breast adenocarcinomas from ferroptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Lethal Screening Identifies Compounds Activating Iron-Dependent, Nonapoptotic Cell Death in Oncogenic-RAS-Harboring Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis: A Specific Vulnerability of RAS-Driven Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. portlandpress.com [portlandpress.com]
- 10. The High Expression of SLC7A11 and GPX4 are Significantly Correlated with β-Catenin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High co‐expression of SLC7A11 and GPX4 as a predictor of platinum resistance and poor prognosis in patients with epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. | Semantic Scholar [semanticscholar.org]
- 13. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 15. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
A Comparative Guide to PKUMDL-LC-101-D04 and Other Antioxidants in the Context of Ferroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PKUMDL-LC-101-D04 with other classes of antioxidants, focusing on their mechanisms of action and efficacy in preventing lipid peroxidation-mediated cell death, particularly ferroptosis. While direct comparative studies with classical antioxidants under identical experimental conditions are limited, this guide offers a mechanistic comparison supported by available experimental data to inform research and development decisions.
Introduction to this compound: A Novel Approach to Mitigating Oxidative Stress
This compound is not a conventional antioxidant that directly scavenges free radicals. Instead, it functions as a potent and specific allosteric activator of Glutathione Peroxidase 4 (GPX4)[1][2][3][4][5]. GPX4 is a crucial enzyme that plays a central role in the cellular defense against lipid peroxidation, the hallmark of a regulated form of cell death known as ferroptosis[6][7]. By activating GPX4, this compound enhances the cell's intrinsic ability to neutralize toxic lipid hydroperoxides, thereby preventing the execution of the ferroptotic cell death pathway[8].
Mechanism of Action: A Departure from Traditional Antioxidants
The primary advantage of this compound lies in its targeted and catalytic mechanism of action, which distinguishes it from classical radical-trapping antioxidants (RTAs) like Vitamin E and water-soluble antioxidants such as Vitamin C.
-
This compound: Acts catalytically by activating GPX4. This means a single molecule of this compound can lead to the neutralization of numerous lipid hydroperoxide molecules by the activated enzyme.
-
Radical-Trapping Antioxidants (e.g., Vitamin E, Ferrostatin-1, Liproxstatin-1): These lipophilic antioxidants directly interact with and neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. This is a stoichiometric process, meaning one molecule of the antioxidant is consumed for each radical it neutralizes.
-
Water-Soluble Antioxidants (e.g., Vitamin C): These antioxidants act in the aqueous phase and can regenerate other antioxidants like Vitamin E. Their direct role in preventing lipid peroxidation within the membrane is less pronounced, though they can protect against ferroptosis under specific conditions.
This fundamental difference in mechanism suggests that GPX4 activation may offer a more sustained and efficient protection against lipid peroxidation compared to the sacrificial action of RTAs.
Quantitative Data Presentation
The following table summarizes the reported efficacy of this compound from in vitro studies. A direct quantitative comparison with other antioxidants is challenging due to the lack of head-to-head studies in the public domain.
| Compound/Agent | Target/Mechanism | Assay Type | Concentration | Observed Effect |
| This compound | GPX4 Allosteric Activator | Cell-free GPX4 activity assay | 20 µM | Increased GPX4 activity to 150% |
| This compound | GPX4 Allosteric Activator | Cell-based GPX4 activity assay (MEF cell extracts) | 61 µM | Boosted GPX4 activity to 150% |
| This compound | GPX4 Activation | Cell Viability Assay (MEF cells) | 200 µM | Reduced cholesterol hydroperoxide-induced cell death |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: Ferroptosis pathway and intervention points.
Caption: Workflow for antioxidant comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antioxidant compounds are provided below.
GPX4 Activity Assay (Cell-free)
-
Objective: To measure the direct effect of a compound on the enzymatic activity of purified GPX4.
-
Principle: This assay measures the rate of NADPH oxidation, which is coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase. GSSG is formed during the GPX4-catalyzed reduction of a lipid hydroperoxide substrate.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, glutathione (GSH), glutathione reductase, and NADPH.
-
Add purified GPX4 enzyme to the mixture.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption to determine GPX4 activity.
-
Cellular Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Objective: To quantify the extent of lipid peroxidation within cells.
-
Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that shifts its emission from red to green upon oxidation by lipid peroxyl radicals.
-
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with the test antioxidant (e.g., this compound, Vitamin E) for a specified period.
-
Induce ferroptosis using a known inducer (e.g., RSL3, erastin).
-
Load the cells with C11-BODIPY 581/591 probe.
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity in both the red and green channels using a fluorescence microscope or plate reader.
-
The ratio of green to red fluorescence is indicative of the level of lipid peroxidation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytoprotective effect of an antioxidant against a lethal stimulus.
-
Principle: These assays measure metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®) as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with the test antioxidant.
-
Add a ferroptosis-inducing agent.
-
After the desired incubation period, add the assay reagent (MTT or CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate cell viability as a percentage relative to untreated controls.
-
Concluding Remarks
This compound represents a targeted approach to combating lipid peroxidation by enhancing the cell's natural enzymatic defense system. Its catalytic mode of action presents a potential advantage over stoichiometric radical-trapping antioxidants, particularly in scenarios of sustained oxidative stress. However, the overall efficacy in a biological system will also depend on factors such as cell permeability, metabolic stability, and potential off-target effects.
Future research should focus on direct, quantitative comparisons of this compound with established antioxidants like Vitamin E and Ferrostatin-1 in various cell-based and in vivo models of diseases where ferroptosis is implicated. Such studies will be crucial for fully elucidating the therapeutic potential of GPX4 activators in the landscape of antioxidant-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 3. A new checkpoint against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-derived radical-trapping antioxidants suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Vitamins Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: Synergistic Effects of PKUMDL-LC-101-D04 with Other Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel Glutathione Peroxidase 4 (GPX4) activator, PKUMDL-LC-101-D04, suggests significant potential for synergistic therapeutic effects when combined with other compounds, particularly in the realms of neuroprotection and anti-inflammatory treatments. As an allosteric activator of GPX4, this compound plays a crucial role in inhibiting ferroptosis, a form of iron-dependent programmed cell death implicated in a variety of pathological conditions. This guide provides an objective comparison of the potential synergistic performance of this compound with other agents, supported by experimental data from related compounds and a detailed examination of the underlying molecular pathways.
The Central Role of GPX4 Activation
This compound, also known as GPX4-Activator-1d4, is a potent allosteric activator of GPX4.[1] By enhancing the activity of this key enzyme, this compound effectively mitigates lipid peroxidation, a critical step in the ferroptosis cascade. This mechanism of action positions this compound as a promising therapeutic agent for diseases characterized by excessive ferroptosis and inflammation, such as neurodegenerative disorders, spinal cord injury, and ischemia-reperfusion injury.
Synergistic Potential in Anti-Inflammatory Therapy
Research into a structurally related GPX4 activator, PKUMDL-LC-102, has demonstrated a clear synergistic potential with 5-lipoxygenase (5-LOX) inhibitors, such as Zileuton. In inflammatory responses, the arachidonic acid (AA) cascade is a pivotal pathway. While 5-LOX inhibitors block one branch of this cascade, potentially leading to the accumulation of AA, GPX4 activators can promote the metabolism of AA through alternative pathways (12-LOX and 15-LOX).
A combination of a GPX4 activator and a 5-LOX inhibitor is proposed to create a more comprehensive and balanced regulation of the AA metabolic network, reducing the accumulation of pro-inflammatory precursors and enhancing the resolution of inflammation.[1]
Experimental Data: GPX4 Activator in Combination with a 5-LOX Inhibitor
| Treatment Group | Key Finding | Implication |
| GPX4 Activator (Compound 102) | Promotes metabolism of AA through 12-LOX and 15-LOX pathways. | Shifts AA metabolism away from pro-inflammatory leukotriene synthesis. |
| 5-LOX Inhibitor (Zileuton) | Blocks the 5-LOX pathway, leading to AA accumulation. | Reduces the production of specific pro-inflammatory leukotrienes. |
| Combination | Results in a different distribution of AA products and reduces AA accumulation.[1] | Potential for enhanced anti-inflammatory effect with a more favorable safety profile. |
Synergistic Potential in Neuroprotection
Ferroptosis is increasingly recognized as a significant contributor to neuronal cell death in various neurological conditions, including spinal cord injury and neurodegenerative diseases like Alzheimer's. The neuroprotective effects of inhibiting ferroptosis are well-documented. A compelling example of synergistic neuroprotection comes from a study combining a ferroptosis modulator with a JNK inhibitor in an animal model of Alzheimer's disease.
This study revealed that the combination of Ciclopirox olamine (CPX-O), an iron chelator that inhibits ferroptosis, and SP600125, a JNK inhibitor, resulted in a synergistic reduction in brain iron levels.[2] This suggests that targeting multiple pathways involved in neurodegeneration can lead to enhanced therapeutic outcomes.
Experimental Data: Ferroptosis Inhibitor in Combination with a JNK Inhibitor
| Treatment Group | Effect on Brain Iron Levels (Compared to Disease Model Control) | Synergy Analysis (CDI) |
| Ciclopirox olamine (CPX-O) | Significant decrease | - |
| SP600125 (JNK Inhibitor) | Significant decrease | - |
| Combination | Synergistic decrease [2] | Synergistic effect observed [2] |
Given that this compound is a potent inhibitor of ferroptosis, it is highly plausible that its combination with agents targeting other neurotoxic pathways, such as JNK signaling, could yield similar synergistic neuroprotective effects.
Experimental Protocols
GPX4 Activity Assay (Cell-Free)
Purified GPX4 is pre-incubated with the test compound (e.g., this compound) in an assay buffer containing Tris-HCl, EDTA, Triton X-100, NADPH, glutathione, and glutathione reductase. The reaction is initiated by adding a substrate, such as tert-butyl hydroperoxide. The consumption of NADPH is monitored spectrophotometrically to determine GPX4 activity.[1]
Cellular Ferroptosis Assay
Cells (e.g., HT-1080 fibrosarcoma cells) are treated with a ferroptosis-inducing agent (e.g., erastin or RSL3) in the presence or absence of the test compound. Cell viability is assessed using standard methods such as the MTT assay. A dose-dependent increase in cell viability in the presence of the test compound indicates inhibition of ferroptosis.[1]
In Vivo Spinal Cord Injury Model
A rat model of T10 contusion spinal cord injury is utilized. Following injury, animals are treated with the GPX4 activator (e.g., PKUMDL-LC-102). Functional recovery is evaluated through behavioral tests (e.g., Basso, Beattie, Bresnahan locomotor rating scale), MRI, and motor-evoked potentials. Histological analysis is performed to assess neuronal survival and microgliosis.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and Point of Synergy
The following diagram illustrates the arachidonic acid metabolic pathway and the proposed synergistic interaction between a GPX4 activator and a 5-LOX inhibitor.
Caption: Synergistic anti-inflammatory action on the arachidonic acid pathway.
Experimental Workflow for Assessing Neuroprotective Synergy
The workflow for evaluating the synergistic neuroprotective effects of a ferroptosis inhibitor and another neuroprotective agent is outlined below.
Caption: Workflow for evaluating synergistic neuroprotection.
Conclusion
This compound, as a potent GPX4 activator, holds considerable promise for the treatment of diseases driven by ferroptosis and inflammation. The available evidence strongly suggests that its therapeutic efficacy can be significantly enhanced through combination with other targeted agents. The synergistic potential with anti-inflammatory drugs like 5-LOX inhibitors and with neuroprotective compounds warrants further investigation. Such combination strategies could lead to more effective treatments with improved safety profiles for a range of debilitating diseases.
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical advice. This compound is a research compound and is not approved for human use.
References
- 1. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Public Datasets in Lung Cancer Ferroptosis Research
An objective analysis of commonly utilized datasets for investigating ferroptosis in lung cancer, providing researchers with a comparative overview of available resources.
While the specified dataset PKUMDL-LC-101-D04 did not feature in the reviewed ferroptosis literature, a wealth of research leverages publicly available datasets to explore the role of this iron-dependent cell death mechanism in lung cancer. This guide provides a comparative analysis of these alternative datasets, focusing on their application in identifying prognostic markers, therapeutic targets, and understanding the molecular underpinnings of ferroptosis in lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC).
Commonly Utilized Datasets in Lung Cancer Ferroptosis Research
Transcriptomic data from large cohorts are central to identifying ferroptosis-related gene signatures and their clinical relevance. The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) are the most prominent sources for these studies.
| Dataset | Cancer Type | Description | Representative Studies |
| TCGA-LUAD | Lung Adenocarcinoma | A comprehensive dataset from The Cancer Genome Atlas containing RNA sequencing, clinical, and mutation data for hundreds of LUAD patients. It is frequently used as a primary cohort for developing and testing prognostic models related to ferroptosis.[1][2][3][4][5][6] | Development of ferroptosis-related prognostic signatures, analysis of immune microenvironment, and identification of therapeutic vulnerabilities.[1][3][4][6] |
| TCGA-LUSC | Lung Squamous Cell Carcinoma | Similar to TCGA-LUAD, this dataset provides multi-omics data for LUSC patients and is crucial for studying ferroptosis in this specific subtype of lung cancer.[5][7] | Construction of prognostic models and investigation of the role of ferroptosis-related genes in LUSC progression.[7] |
| GEO Datasets (e.g., GSE4573, GSE13213, GSE30219, GSE68465) | Lung Cancer (various subtypes) | The Gene Expression Omnibus hosts numerous datasets from independent studies. These are often used as validation cohorts to confirm the robustness of prognostic signatures and findings derived from TCGA data.[5][6][7] | External validation of ferroptosis-related gene signatures for predicting overall survival in lung cancer patients.[5][6][7] |
Experimental Protocols: A General Workflow
The majority of the reviewed studies that utilize these datasets follow a standardized bioinformatics workflow to identify and validate ferroptosis-related gene signatures.
1. Data Acquisition and Processing:
-
RNA sequencing data and corresponding clinical information for lung cancer patients are downloaded from TCGA and GEO databases.[2][3][6][7]
-
A list of known ferroptosis-related genes is typically obtained from curated databases such as FerrDb.[1][2][3]
2. Identification of Differentially Expressed Genes (DEGs):
-
The expression levels of ferroptosis-related genes are compared between tumor and adjacent normal tissues to identify DEGs.[6]
3. Construction of a Prognostic Signature:
-
Univariate Cox regression analysis is performed to identify DEGs with prognostic significance.[2][6]
-
The Least Absolute Shrinkage and Selection Operator (LASSO) Cox regression analysis is then applied to the prognostically significant genes to build a multi-gene prognostic signature and calculate a risk score for each patient.[2][6]
4. Validation of the Prognostic Signature:
-
Patients are stratified into high-risk and low-risk groups based on the median risk score.
-
Kaplan-Meier survival analysis is used to compare the overall survival between the two groups.[2][3]
-
The predictive accuracy of the signature is assessed using Receiver Operating Characteristic (ROC) curves.[3]
-
The signature is further validated in independent GEO cohorts.[2][7]
5. Functional Enrichment Analysis:
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed to elucidate the biological functions and pathways associated with the identified gene signature.[8]
6. In Vitro Experimental Validation:
-
The expression of key genes from the signature is often validated in lung cancer cell lines using techniques like qRT-PCR and western blotting.[9]
-
Functional assays, such as cell viability assays and lipid peroxidation detection after siRNA-mediated knockdown of key genes, are conducted to confirm their role in ferroptosis.[9][10]
Key Signaling Pathways in Lung Cancer Ferroptosis
The research consistently highlights a core set of pathways and molecules that regulate ferroptosis in lung cancer. The canonical pathway involves the inhibition of System Xc- or the enzyme Glutathione Peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Several key regulators have been identified through analyses of these datasets:
-
System Xc- (SLC7A11/SLC3A2): This cystine/glutamate antiporter is crucial for the synthesis of glutathione (GSH), a key antioxidant.[11] Inhibition of System Xc- by molecules like erastin depletes GSH and induces ferroptosis.[11] High expression of SLC7A11 is often associated with a poor prognosis in non-small cell lung cancer (NSCLC).[12]
-
Glutathione Peroxidase 4 (GPX4): A central regulator of ferroptosis, GPX4 utilizes GSH to reduce toxic lipid peroxides to non-toxic lipid alcohols.[11][13] Its inhibition is a primary mechanism for inducing ferroptosis.[14]
-
p53: This tumor suppressor can inhibit the expression of SLC7A11, thereby promoting ferroptosis.[11][12]
-
Nuclear factor erythroid 2-related factor 2 (NRF2): A key transcription factor in the antioxidant response, NRF2 can regulate the expression of genes like GPX4 and SLC7A11, thereby protecting cells from ferroptosis.[12]
Performance Comparison: Prognostic Signatures
Numerous studies have developed and validated ferroptosis-related gene signatures to predict the overall survival of lung cancer patients. While the specific genes in each signature vary, they consistently demonstrate the potential of ferroptosis-related biomarkers in patient stratification.
| Study Focus | Number of Genes in Signature | Key Genes Identified | Validation Cohorts | Predictive Performance (AUC) |
| LUAD Prognosis | 7 | GPX2, DDIT4, etc. | 5 independent GEO cohorts | Not specified in abstract, but validated as an ideal biomarker.[2] |
| LUAD Prognosis | 11 | Not specified in abstract | GEO dataset (GSE68465) | 0.74 in TCGA, good performance in GEO.[3] |
| LUSC Prognosis | 5 | ALOX5, TFRC, PHKG2, FADS2, NOX1 | TCGA test cohort, entire TCGA, GSE30219, GSE157010, GSE73403, GSE4573 | 0.739.[7] |
| LUAD Prognosis | 5 | CYBB, CISD1, FADD, SAT2, VDAC2 | GSE68465, GSE41271 | Not specified in abstract, but validated.[6] |
| LUAD Prognosis | 7 | PRDX6, ACSL3, etc. | Validation cohort | 0.740 in experimental cohort, 0.705 in validation cohort.[10] |
AUC: Area Under the Curve, a measure of the model's predictive accuracy.
Conclusion
While the this compound dataset is not currently represented in ferroptosis research literature, datasets from TCGA and GEO have proven to be invaluable resources. They have enabled the identification of robust, ferroptosis-related prognostic signatures and have significantly advanced our understanding of the molecular mechanisms governing this cell death pathway in lung cancer. The consistent findings across multiple studies using these datasets underscore the critical role of ferroptosis in lung cancer biology and highlight its potential as a therapeutic target. Future research will likely continue to leverage these and other large-scale public datasets to refine prognostic models and guide the development of novel cancer therapies that modulate ferroptosis.
References
- 1. Ferroptosis Characterization in Lung Adenocarcinomas Reveals Prognostic Signature With Immunotherapeutic Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and Validation of a Ferroptosis-Related Gene Signature for Overall Survival Prediction in Lung Adenocarcinoma [frontiersin.org]
- 3. Establishment and Validation of a Ferroptosis-Related Gene Signature to Predict Overall Survival in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis-Linked Six-Gene Panel Enables Machine Learning-Assisted Diagnosis and Therapeutic Guidance in Lung Adenocarcinoma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a ferroptosis-related gene signature (FRGS) for predicting clinical outcome in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ferroptosis-related gene signature for overall survival prediction and immune infiltration in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Ferroptosis-Related Markers for the Clinical and Biological Value in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and validation of a ferroptosis-related gene to predict survival outcomes and the immune microenvironment in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and validation of a novel ferroptosis-related prognostic signature for lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferroptosis in Lung Cancer: From Molecular Mechanisms to Prognostic and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis: Therapeutic Potential and Strategies in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Ferroptosis in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PKUMDL-LC-101-D04
Immediate Safety Advisory: PKUMDL-LC-101-D04 is a chemical compound intended for research use only and should be considered hazardous.[1] Proper handling, storage, and disposal are critical to ensure laboratory safety and environmental protection. Before proceeding with any handling or disposal, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from the supplier. This document contains detailed information crucial for safe management of the chemical.
General Disposal Protocol for Hazardous Chemical Waste
Since a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located, the following is a general, procedural framework for the disposal of hazardous laboratory chemicals. This guide is based on standard laboratory safety practices and regulations.
Step 1: Chemical Identification and Waste Classification
-
Do Not Dispose of Unknowns: Never attempt to dispose of a chemical without confirming its identity. In this case, ensure the waste is indeed this compound.
-
Treat as Hazardous: Unless explicitly confirmed otherwise by a verified source such as an SDS or your institution's safety office, treat all research chemicals as hazardous waste.[1]
Step 2: Segregation of Chemical Waste
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by a validated protocol.[2] Incompatible chemicals can react dangerously.
-
Separate Waste Streams: Maintain separate, clearly labeled waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solids, aqueous waste).
Step 3: Selection of Appropriate Waste Container
-
Compatibility: Use a waste container that is chemically compatible with this compound and any solvents it may be dissolved in. The SDS is the primary source for this information. As a general rule, use glass or polyethylene containers for many organic and inorganic wastes, but always verify compatibility.[3]
-
Condition and Sealing: The container must be in good condition, free of cracks or leaks, and must have a secure, leak-proof screw cap.[4][5]
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[3]
Step 4: Proper Labeling of Waste Containers
-
Mandatory Labeling: All hazardous waste containers must be clearly labeled.[5][6]
-
Label Content: The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[6]
-
The approximate concentration and volume.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Any associated hazards (e.g., toxic, flammable), which should be determined from the SDS.
Step 5: Storage and Accumulation of Waste
-
Designated Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][7]
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks.[5]
-
Segregation in Storage: Store the waste container away from incompatible chemicals.[4]
Step 6: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full or has been stored for the maximum allowed time per institutional policy (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in compliance with all local and federal regulations.[6][8]
Experimental Protocols and Data Presentation
Detailed experimental protocols for the disposal of this compound, including any necessary neutralization or deactivation steps, would be provided in Section 13 of the manufacturer's Safety Data Sheet. Similarly, any quantitative data regarding concentration limits for disposal or other regulated parameters would be specified in the SDS. As this information is not publicly available, it cannot be provided here.
It is the user's responsibility to obtain the SDS and consult with their institution's EHS department for specific guidance.
Disposal Workflow Visualization
The following diagram illustrates the general workflow for the proper disposal of a hazardous laboratory chemical like this compound.
Caption: General workflow for the disposal of hazardous laboratory chemicals.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Essential Safety and Logistics for Handling PKUMDL-LC-101-D04
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of PKUMDL-LC-101-D04.
This document provides crucial safety and logistical information for the handling of this compound, a glutathione peroxidase 4 (GPX4) allosteric activator.[1] Given that this is a novel research chemical, it should be treated as hazardous until more comprehensive toxicological data is available.[2][3] Adherence to the following protocols is essential to ensure the safety of all laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn over safety glasses/goggles when there is a splash hazard. | To protect eyes from splashes, aerosols, and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. | To prevent skin contact with the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dusts and work cannot be conducted in a fume hood. | To prevent inhalation of the compound. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical for safety and experimental consistency.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number (2143896-83-5), and any hazard warnings.[4]
-
Log the compound into the laboratory's chemical inventory system.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C for long-term stability.[2][4]
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Store away from incompatible materials.
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Use appropriate labware and ensure all equipment is clean and dry before use.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
Experimental Use
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle the compound with care to avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the compound is a powder.
-
Contain the Spill: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain it with absorbent pads or granules.
-
Clean the Spill:
-
Solid: Carefully sweep the material into a designated waste container. Avoid creating dust.
-
Liquid: Use absorbent pads to soak up the spill.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container.
-
Sharps: Any sharps contaminated with the compound should be disposed of in a designated sharps container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard information.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
